Lacinilene C
Descripción
This compound has been reported in Alangium salviifolium, Gossypium hirsutum, and other organisms with data available.
RN & N1 from 9th CI Form Index
Structure
3D Structure
Propiedades
IUPAC Name |
(1R)-1,7-dihydroxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8(2)10-6-14(17)15(4,18)12-7-13(16)9(3)5-11(10)12/h5-8,16,18H,1-4H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCJSBOHWRDWQW-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(C(=O)C=C2C(C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1O)[C@@](C(=O)C=C2C(C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194471 | |
| Record name | Lacinilene C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41653-72-9 | |
| Record name | (1R)-1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41653-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lacinilene C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041653729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lacinilene C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Role of Lacinilene C: An Overview of Current Knowledge
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the current understanding of the biological role of Lacinilene C, a sesquiterpenoid natural product. Despite its identification in plant species with known medicinal properties, a comprehensive review of the scientific literature reveals a notable scarcity of specific research dedicated to elucidating the direct biological functions and mechanisms of action of this compound. This guide, therefore, aims to provide a transparent overview of the existing, albeit limited, information and to contextualize the potential activities of this compound within the broader scope of related compounds and the source organisms in which it is found.
Chemical Identity and Natural Occurrence
This compound is a cadinane-type sesquiterpenoid.[1] It has been identified as a constituent of Alangium salviifolium (Sage-leaved Alangium) and Gossypium hirsutum (Upland cotton).[1] While these plants have been investigated for a variety of pharmacological activities, the specific contribution of this compound to these effects remains largely uncharacterized.
Inferred Biological Activities from Source Organisms
The plants in which this compound is found have a rich history of traditional medicinal use and have been the subject of modern pharmacological studies. These studies provide clues to the potential, yet unconfirmed, biological activities of their chemical constituents, including this compound.
Alangium salviifolium
Extracts from Alangium salviifolium have demonstrated a wide spectrum of biological activities. Various studies have reported its anti-diabetic, anti-epileptic, analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The presence of terpenoids, alkaloids, glycosides, and steroids is believed to contribute to these effects. The essential oil from the roots of Alangium salviifolium has been shown to contain various sesquiterpenoids and to possess antioxidant and tyrosinase inhibition activities.
Gossypium hirsutum
Research on Gossypium hirsutum has largely focused on the biological effects of another terpenoid, gossypol (B191359), which is known for its toxicity. Cotton plants produce gossypol and other terpenoids in multicellular glands as a defense mechanism against pests and pathogens. Efforts in cotton breeding have been directed towards developing "glandless" varieties to reduce the toxic gossypol content in cottonseed, making it a safer source of oil and protein for consumption. The specific role of this compound within the chemical defense system of Gossypium hirsutum has not been detailed in the available literature.
Potential Roles Based on Chemical Class: Sesquiterpenoids
This compound belongs to the large and structurally diverse class of sesquiterpenoids. Compounds from this class are known to exhibit a wide range of biological activities, which may suggest potential avenues of investigation for this compound.
Anti-inflammatory Activity
Many sesquiterpenoids have been identified as potent anti-inflammatory agents. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways. For instance, some sesquiterpenoids have been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.
A generalized workflow for assessing the anti-inflammatory potential of a natural compound like a sesquiterpenoid is outlined below.
Caption: A conceptual workflow for investigating the anti-inflammatory properties of a compound.
Antibacterial and Antifungal Activities
Cadinane-type sesquiterpenes, the subclass to which this compound belongs, are known to possess antibacterial and antifungal properties. The broad pharmacological activities of cadinanes also include hypoglycemic effects.
Cytotoxic and Anticancer Activities
Various sesquiterpenoids have been investigated for their cytotoxic effects against different cancer cell lines. The mechanisms underlying these effects can include the induction of apoptosis and the inhibition of cell proliferation and migration.
Data Presentation and Experimental Protocols
A central requirement for a technical guide is the presentation of quantitative data and detailed experimental methodologies. Due to the lack of specific studies on the biological role of this compound, it is not possible to provide tables of quantitative data (e.g., IC₅₀, MIC values) or detailed experimental protocols for key experiments related to this specific compound. The scientific community has yet to publish research that would provide this information.
Signaling Pathways
Similarly, the creation of diagrams for signaling pathways directly modulated by this compound cannot be accomplished at this time. While it is plausible that this compound interacts with pathways commonly affected by other sesquiterpenoids, such as the NF-κB or MAPK pathways in the context of inflammation, there is currently no direct experimental evidence to support this for this compound.
The following diagram illustrates a simplified, hypothetical signaling pathway that is often implicated in inflammation and is a common target for anti-inflammatory compounds. This is provided for illustrative purposes only and is not based on specific data for this compound.
Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway.
Conclusion and Future Directions
Future research should focus on the isolation of this compound in sufficient quantities for comprehensive biological screening. Subsequent studies could then aim to:
-
Evaluate its activity in a panel of in vitro bioassays.
-
Determine its mechanism of action through molecular and cellular studies.
-
Investigate its effects in in vivo models of disease.
Such a research program would be necessary to generate the specific data required to fully understand the biological role of this compound and to assess its potential for therapeutic applications.
References
Lacinilene C: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacinilene C is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community. As a member of the cadinane (B1243036) class of sesquiterpenoids, its chemical structure presents a potential scaffold for further investigation and development. This technical guide provides a comprehensive overview of the known natural sources of this compound and details generalized protocols for its extraction and isolation. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound has been identified in a limited number of biological sources, primarily within the plant kingdom and in some fungi. The principal reported natural source is the cotton plant, Gossypium hirsutum.[1] It has also been reported in Alangium salviifolium.[1] While fungi are known producers of a vast array of sesquiterpenoids, specific strains that produce this compound are not as well-documented in readily available literature.
| Natural Source | Plant/Fungus Part | Reference |
| Gossypium hirsutum | Bracts, Glands | [1] |
| Alangium salviifolium | Not specified | [1] |
Table 1: Summary of Natural Sources for this compound
Experimental Protocols: Isolation and Purification
A specific, detailed experimental protocol for the isolation of this compound with quantitative yield and purity data is not extensively documented in the readily available scientific literature. However, based on established methods for the isolation of sesquiterpenoids from plant and fungal matrices, a generalized workflow can be proposed. The following protocols are based on methodologies for similar compounds and should be adapted and optimized for this compound.
Protocol 1: Generalized Isolation from Gossypium hirsutum Bracts
This protocol is adapted from methods used for the extraction of secondary metabolites from cotton tissues.
1. Extraction:
-
Air-dry the bracts of Gossypium hirsutum at room temperature.
-
Grind the dried plant material into a fine powder.
-
Macerate the powdered bracts with a solvent mixture of methanol (B129727) and acetone (B3395972) (8:2, v/v) at a ratio of 1:10 (w/v) for 48 hours at room temperature with occasional agitation.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
2. Solvent Partitioning:
-
Suspend the crude extract in a 90% methanol-water solution.
-
Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate (B1210297).
-
Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate gradients) and visualization under UV light or with a staining reagent (e.g., anisaldehyde-sulfuric acid).
3. Chromatographic Purification:
-
Subject the fraction enriched with this compound to column chromatography over silica (B1680970) gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by TLC. Pool fractions containing the compound of interest.
-
For final purification, utilize preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
Protocol 2: Generalized Isolation from Fungal Culture
This protocol outlines a general procedure for the extraction of sesquiterpenoids from fungal fermentation.
1. Fermentation and Extraction:
-
Inoculate a suitable fungal strain into a liquid fermentation medium (e.g., Potato Dextrose Broth) and incubate under appropriate conditions (temperature, agitation, duration) to promote the production of secondary metabolites.
-
Separate the mycelia from the culture broth by filtration.
-
Extract the mycelia with a suitable organic solvent such as methanol or ethyl acetate.
-
Extract the culture filtrate separately with an immiscible organic solvent like ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure.
2. Purification:
-
Follow the solvent partitioning and chromatographic purification steps as outlined in Protocol 1.
Data Presentation
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information in the public domain regarding the specific signaling pathways and molecular mechanisms of action of this compound. While sesquiterpenoids as a class are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties, the specific cellular targets and pathways modulated by this compound have not been elucidated.
The general mechanism of action for some antimicrobial terpenes involves the disruption of microbial cell membranes due to their lipophilic nature. This can lead to increased membrane permeability and leakage of intracellular components. However, it is crucial to note that this is a generalized mechanism for the compound class, and specific studies on this compound are required to confirm its mode of action.
Mandatory Visualizations
Caption: Generalized workflow for the isolation of this compound from plant material.
Caption: Generalized workflow for the isolation of this compound from fungal culture.
Conclusion
This compound remains a natural product with underexplored potential. While its primary natural sources have been identified, detailed protocols for its isolation and comprehensive studies on its biological activity and mechanism of action are notably absent from the current body of scientific literature. This guide provides a starting point for researchers by outlining the known sources and offering generalized, adaptable protocols for its extraction and purification. Further research is warranted to establish robust isolation procedures, quantify its presence in various natural sources, and, most importantly, to elucidate its pharmacological properties and molecular targets. Such studies will be instrumental in determining the potential of this compound as a lead compound in drug development programs.
References
Lacinilene C: A Technical Guide on its Discovery, Properties, and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lacinilene C, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community due to its intriguing chemical structure and potential biological activities. First isolated from cotton (Gossypium hirsutum), this compound belongs to the cadinane (B1243036) class of sesquiterpenoids. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its isolation, a review of synthetic approaches towards its total synthesis, and an exploration of its biological activities, particularly its antibacterial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Discovery and History
This compound was first reported in a 1975 publication in the journal Phytochemistry by R.D. Stipanovic, P.J. Wakelyn, and A.A. Bell of the United States Department of Agriculture, Agricultural Research Service. The compound was isolated from the bracts of the cotton plant, Gossypium hirsutum L.[1]. In this seminal paper, the authors also described the isolation of its 7-methyl ether derivative. This compound is classified as a sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack[2][3]. Its discovery was part of broader research into the chemical defense mechanisms of cotton plants against various pathogens[2][3].
Physicochemical Properties
This compound is a sesquiterpenoid with the chemical formula C15H18O3 and a molecular weight of 246.30 g/mol . Its systematic IUPAC name is (1R)-1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone. The structure of this compound is characterized by a cadinane-type sesquiterpenoid skeleton.
| Property | Value | Reference |
| Molecular Formula | C15H18O3 | |
| Molecular Weight | 246.30 g/mol | |
| IUPAC Name | (1R)-1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone | |
| Class | Sesquiterpenoid | |
| Appearance | Not specified in initial reports | |
| Solubility | Not specified in initial reports |
Experimental Protocols
Isolation of this compound from Gossypium hirsutum
The following is a generalized protocol based on the initial discovery and subsequent studies on related compounds.
Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Plant Material Preparation: Bracts of Gossypium hirsutum are collected, air-dried, and ground to a fine powder.
-
Extraction: The powdered plant material is extracted with an acetone-water mixture (e.g., 80:20 v/v) at room temperature for an extended period (e.g., 24-48 hours).
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the acetone (B3395972) is removed from the filtrate under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: The resulting aqueous suspension is partitioned with ethyl acetate (B1210297). The ethyl acetate layer, containing the less polar compounds including this compound, is collected.
-
Column Chromatography: The concentrated ethyl acetate extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions enriched with this compound are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
Synthesis of this compound
While a specific total synthesis of this compound has not been extensively reported in readily available literature, the synthesis of related cadinane sesquiterpenoids provides a strategic blueprint. These syntheses often involve the construction of the core decalin ring system followed by functional group manipulations to introduce the required hydroxyl and ketone moieties.
Retrosynthetic Analysis of a Cadinane Skeleton
Caption: A general retrosynthetic approach for cadinane sesquiterpenoids.
Key synthetic strategies for constructing the cadinane skeleton often employ:
-
Diels-Alder Reaction: A powerful tool for the construction of the six-membered rings of the decalin system.
-
Robinson Annulation: A classic method for the formation of a six-membered ring by a Michael addition followed by an intramolecular aldol (B89426) condensation.
-
Ring-Closing Metathesis (RCM): A modern and efficient method for the formation of cyclic structures.
Biological Activity
Antibacterial Activity
This compound, as a phytoalexin, exhibits antimicrobial properties. Sesquiterpenoids, in general, are known to possess antibacterial and antifungal activities. While specific minimum inhibitory concentration (MIC) values for pure this compound against a wide range of bacteria are not extensively documented in the readily available literature, studies on crude extracts of Gossypium species and related sesquiterpenoids indicate activity against various bacterial strains.
| Extract/Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Gossypium herbaceum n-hexane extract | Staphylococcus aureus | 25 | |
| Gossypium herbaceum n-hexane extract | Escherichia coli | 6.25 | |
| Gossypium herbaceum n-hexane extract | Pseudomonas aeruginosa | 6.25 | |
| Gossypium herbaceum methanol (B129727) extract | Staphylococcus aureus | 50 | |
| Gossypium herbaceum methanol extract | Escherichia coli | 6.25 | |
| Gossypium herbaceum methanol extract | Pseudomonas aeruginosa | 12.5 |
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mechanism of Action
The primary mechanism of antibacterial action for many sesquiterpenoids is believed to be the disruption of the bacterial cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components. This disruption of the cell membrane ultimately leads to bacterial cell death.
Proposed Mechanism of this compound Antibacterial Action
Caption: Proposed mechanism of action for the antibacterial activity of this compound.
Signaling Pathways
Currently, there is a lack of specific research detailing the interaction of this compound with specific cellular signaling pathways. Further investigation is required to elucidate whether this compound's biological effects are mediated through the modulation of specific signaling cascades in either prokaryotic or eukaryotic cells.
Conclusion and Future Perspectives
This compound remains a molecule of interest due to its natural origin and potential as an antimicrobial agent. While its initial discovery and basic properties are established, there are several areas that warrant further investigation. A detailed and reproducible total synthesis would provide a reliable source of the compound for extensive biological evaluation. Comprehensive studies to determine the MIC values of pure this compound against a broad panel of clinically relevant bacteria are crucial to fully assess its antibacterial potential. Furthermore, in-depth mechanistic studies are needed to confirm the precise mode of action and to explore any potential interactions with cellular signaling pathways. Such research could pave the way for the development of new antibacterial agents based on the this compound scaffold.
References
Spectroscopic Profile of Lacinilene C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Lacinilene C, a sesquiterpenoid found in Gossypium hirsutum. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) has established the molecular formula of this compound as C₁₅H₁₈O₃. The exact mass provides a fundamental data point for its identification.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₈O₃ |
| Exact Mass | 246.1256 g/mol |
Experimental Protocol: Mass Spectrometry
A general protocol for the mass spectral analysis of sesquiterpenoids like this compound involves the following steps:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common technique for the analysis of moderately polar compounds like this compound. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.
-
Mass Analysis: The ionized molecules are then guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. These analyzers are capable of measuring the mass-to-charge ratio (m/z) of the ions with high accuracy.
-
Data Acquisition and Analysis: The instrument records the m/z values of the detected ions. The elemental composition is then determined from the accurate mass measurement using specialized software. For fragmentation studies (MS/MS), a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed to provide structural information.
The following diagram illustrates a generalized workflow for mass spectrometry analysis of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to the absence of publicly available, experimentally determined ¹H and ¹³C NMR data for this compound in the scientific literature, this section will present predicted NMR data based on computational models. It is crucial to note that these are theoretical values and should be confirmed by experimental data.
Disclaimer: The following NMR data are predicted and have not been experimentally verified.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (ppm) |
| Data not available in published literature |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (ppm) |
| Data not available in published literature |
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring ¹H, ¹³C, and 2D NMR spectra of a sesquiterpenoid like this compound is outlined below:
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the protons.
-
¹³C NMR Spectroscopy: A one-dimensional proton-decoupled ¹³C NMR spectrum is recorded to identify the chemical shifts of all unique carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.
-
-
Data Processing and Analysis: The acquired NMR data is processed using specialized software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and peak picking to extract the chemical shifts and coupling constants.
The logical relationship for structure elucidation using various NMR techniques is depicted in the following diagram.
Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Further biological studies are required to elucidate its mechanism of action and potential therapeutic targets.
Conclusion
This technical guide summarizes the available spectroscopic data for this compound and provides standardized experimental protocols for its analysis. The lack of experimentally verified NMR data highlights an area for future research. The information provided herein serves as a foundational resource for scientists engaged in the study and development of this natural product.
A Deep Dive into Sesquiterpenoids: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Sesquiterpenoids, a diverse class of 15-carbon isoprenoid compounds, are pivotal players in the intricate chemical language of plants. They are not only crucial for plant survival, acting as defense compounds against herbivores and pathogens and as signaling molecules, but they also represent a vast reservoir of pharmacologically active agents with potential applications in medicine.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of sesquiterpenoids in plant biology, focusing on their biosynthesis, the signaling pathways that regulate their production, and their multifaceted biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to facilitate further research and application.
Sesquiterpenoid Biosynthesis: A Journey from Isoprene Units to Complex Scaffolds
The biosynthesis of sesquiterpenoids originates from the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In higher plants, the cytosolic mevalonate (B85504) (MVA) pathway is primarily responsible for the production of IPP and DMAPP that serve as precursors for sesquiterpenoid synthesis.[5]
The key steps in the biosynthesis of the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), are outlined below:
-
Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by GPP synthase to form the 10-carbon intermediate, GPP.
-
Formation of Farnesyl Pyrophosphate (FPP): Another molecule of IPP is added to GPP by FPP synthase (FPPS) to yield the 15-carbon FPP.
FPP then serves as the linear precursor for the vast array of cyclic and acyclic sesquiterpenoid skeletons. This remarkable diversity is generated by a class of enzymes known as sesquiterpene synthases (STSs). These enzymes catalyze the ionization of the diphosphate (B83284) group from FPP, generating a farnesyl cation. This highly reactive intermediate then undergoes a series of complex cyclizations, rearrangements, and quenching reactions within the enzyme's active site to produce the final sesquiterpene hydrocarbon. Further structural diversification is achieved through the action of decorating enzymes, such as cytochrome P450 monooxygenases and glycosyltransferases, which add functional groups to the basic sesquiterpene scaffold.
Regulation of Sesquiterpenoid Biosynthesis: The Jasmonate Signaling Pathway
The production of sesquiterpenoids in plants is tightly regulated and often induced in response to biotic and abiotic stresses. The plant hormone jasmonic acid (JA) and its biologically active conjugate, jasmonoyl-isoleucine (JA-Ile), play a central role in orchestrating the defense-related induction of sesquiterpenoid biosynthesis.
The core of the jasmonate signaling pathway involves the following key components:
-
F-box protein CORONATINE INSENSITIVE1 (COI1): This protein is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1, which functions as the receptor for JA-Ile.
-
JASMONATE ZIM-DOMAIN (JAZ) proteins: These are repressor proteins that bind to and inhibit the activity of transcription factors that activate JA-responsive genes.
-
Transcription Factors: A key transcription factor in this pathway is MYC2, a basic helix-loop-helix (bHLH) transcription factor, which activates the expression of genes involved in jasmonate-mediated defense responses, including sesquiterpene synthase genes.
In the absence of stress, JAZ proteins are bound to MYC2, preventing the transcription of sesquiterpene biosynthesis genes. Upon perception of a stress signal, JA-Ile levels rise and bind to the SCFCOI1 complex. This binding event promotes the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates MYC2, allowing it to activate the transcription of target genes, leading to the production of sesquiterpenoids.
Biological Activities and Quantitative Data of Plant-Derived Sesquiterpenoids
Sesquiterpenoids exhibit a wide spectrum of biological activities, making them a rich source for the discovery of new therapeutic agents. Their cytotoxic, anti-inflammatory, and antimicrobial properties have been extensively studied.
Cytotoxic Activity
Many sesquiterpenoids have demonstrated potent cytotoxic activity against various cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) values for selected sesquiterpenoids.
Table 1: Cytotoxic Activity (IC50 in µM) of Sesquiterpenoids from Artabotrys Species
| Compound | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | K562 (Leukemia) | U251 (Glioblastoma) |
| Chlospicate E | 14.25 | 21.32 | 25.34 | 16.23 | 10.21 |
| 1β, 6α-dihydroxy-4α(15)-epoxyeudesmane | 18.25 | 9.65 | 8.27 | 4.63 | 8.64 |
| Guaianediol | 10.23 | 8.64 | 9.23 | 10.42 | 15.22 |
| 10β,15-hydroxy-α-cadinol | 10.11 | 5.14 | 4.38 | 6.32 | 3.28 |
| 15-hydroxy-t-muurolol | 2.36 | 4.02 | 7.32 | 6.41 | 5.23 |
| 10α-hydroxycadin-4-en-15-al | 5.23 | 6.87 | 4.96 | 5.86 | 4.20 |
| 10β-hydroxyisodauc-6-en-14-al | 15.23 | 6.26 | 10.23 | 9.32 | 5.49 |
Table 2: Cytotoxic Activity (IC50 in µM) of Sesquiterpene Lactones from Smallanthus sonchifolius
| Compound | B16 (Melanoma) | C6 (Glioma) | HepG2 (Hepatoma) |
| Polymatin B | 2.5 | 1.8 | 3.2 |
| Uvedalin | 1.2 | 0.9 | 1.5 |
| Enhydrin | 4.1 | 3.5 | 5.0 |
Antimicrobial Activity
Sesquiterpenoids also play a crucial role in plant defense against microbial pathogens.
Table 3: Antimicrobial Activity (MIC in µg/mL) of Muzigadial from Warburgia salutaris
| Microorganism | MIC (µg/mL) |
| Bacillus cereus | 25 |
| Bacillus pumilus | 12.5 |
| Bacillus subtilis | 12.5 |
| Staphylococcus aureus | 50 |
| Candida albicans | 100 |
Enzyme Kinetics
Understanding the kinetic parameters of sesquiterpene synthases is crucial for metabolic engineering efforts aimed at enhancing the production of valuable sesquiterpenoids.
Table 4: Kinetic Parameters of a Sesquiterpene Synthase
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1µM-1) |
| TgTPS2 (Thapsia garganica) | FPP | 0.55 | 0.29 | 0.53 |
Sesquiterpenoid Yields under Abiotic Stress
Environmental stresses, such as drought, can significantly influence the production of sesquiterpenoids in plants.
Table 5: Sesquiterpenoid Emission Rates (µg g-1h-1) from Cistus ladanifer under Drought Stress
| Condition | Monoterpenes | Sesquiterpenes | Diterpenes | Total Terpenoids |
| Well-watered | 0.85 ± 0.15 | 0.45 ± 0.08 | 0.07 ± 0.01 | 1.37 ± 0.23 |
| Drought-stressed | 0.28 ± 0.05 | 0.10 ± 0.02 | 0.02 ± 0.00 | 0.40 ± 0.08 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of sesquiterpenoids.
Protocol 1: Extraction and Isolation of Sesquiterpenoids from Plant Material
This protocol describes a general procedure for the extraction and fractionation of sesquiterpenoids from dried plant material.
1. Extraction: a. Macerate 1 kg of dried and powdered plant material in 10 L of 95% ethanol (B145695) at room temperature for 72 hours. b. Filter the extract and repeat the maceration process two more times with fresh solvent. c. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Liquid-Liquid Partitioning: a. Suspend the crude extract in 500 mL of distilled water. b. Transfer the suspension to a 2 L separatory funnel. c. Sequentially partition the aqueous suspension with equal volumes of n-hexane (3 x 500 mL), dichloromethane (B109758) (3 x 500 mL), and ethyl acetate (B1210297) (3 x 500 mL). d. Collect each organic fraction and the final aqueous fraction separately. e. Concentrate each fraction under reduced pressure to yield the respective partitioned extracts.
3. Chromatographic Purification: a. Subject the most active fraction (determined by bioassay) to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity. c. Collect fractions and monitor by thin-layer chromatography (TLC). d. Combine fractions with similar TLC profiles. e. Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to isolate pure sesquiterpenoids.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Sesquiterpenoids
This protocol outlines a general method for the analytical separation and quantification of sesquiterpenoids.
1. Sample Preparation: a. Accurately weigh 100 mg of the dried extract and dissolve it in 10 mL of methanol. b. Sonicate the solution for 15 minutes to ensure complete dissolution. c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
- 0-5 min: 95% A, 5% B
- 5-35 min: Linear gradient to 5% A, 95% B
- 35-40 min: 5% A, 95% B
- 40-45 min: Linear gradient to 95% A, 5% B
- 45-50 min: 95% A, 5% B
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: Diode-array detector (DAD) at a wavelength of 210 nm.
3. Quantification: a. Prepare a series of standard solutions of a known sesquiterpenoid at different concentrations. b. Inject the standard solutions into the HPLC system to generate a calibration curve. c. Inject the sample solution and determine the peak area of the sesquiterpenoid of interest. d. Calculate the concentration of the sesquiterpenoid in the sample using the calibration curve.
Protocol 3: Functional Characterization of a Sesquiterpene Synthase (STS)
This protocol describes the expression and in vitro assay of a candidate STS gene.
1. Gene Cloning and Expression: a. Amplify the full-length coding sequence of the candidate STS gene from plant cDNA using PCR. b. Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli expression). c. Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). d. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG). e. Harvest the bacterial cells and purify the recombinant STS protein using affinity chromatography (e.g., Ni-NTA).
2. In Vitro Enzyme Assay: a. Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT. b. Add the purified STS enzyme to the assay buffer. c. Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of 50 µM. d. Incubate the reaction mixture at 30°C for 1 hour. e. Stop the reaction by adding 20 µL of 0.5 M EDTA.
3. Product Analysis: a. Overlay the reaction mixture with 500 µL of n-hexane and vortex to extract the sesquiterpene products. b. Analyze the hexane (B92381) overlay by gas chromatography-mass spectrometry (GC-MS). c. Identify the sesquiterpene products by comparing their mass spectra and retention times with those of authentic standards and libraries (e.g., NIST).
Conclusion
Sesquiterpenoids represent a fascinating and highly valuable class of plant natural products. Their immense structural diversity and wide range of biological activities continue to inspire research in plant biology, ecology, and drug discovery. This technical guide has provided a comprehensive overview of the current understanding of sesquiterpenoid biosynthesis, regulation, and function, supplemented with detailed experimental protocols and quantitative data. It is our hope that this resource will serve as a practical tool for scientists and researchers, empowering them to further unravel the complexities of these remarkable molecules and unlock their full potential for the benefit of human health and agriculture.
References
- 1. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel pathway for sesquiterpene biosynthesis from Z,Z-farnesyl pyrophosphate in the wild tomato Solanum habrochaites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene synthases: passive catalysts or active players? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Lacinilene C from Cotton Bracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacinilene C is a sesquiterpenoid found in cotton (Gossypium hirsutum) that has garnered interest for its potential biological activities.[1] As a member of the cadalene-type sesquiterpenoids, it is part of a class of compounds known for a variety of bioactivities. This document provides detailed protocols for the extraction of this compound from cotton bracts, its quantification using High-Performance Liquid Chromatography (HPLC), and a discussion of its potential, though not fully elucidated, biological significance. These protocols are intended to provide a foundation for further research and development of this compound as a potential therapeutic agent.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound 7-methyl ether (a related compound) from Cotton Leaf
| Extraction Method | Mean Recovery (µg/g) | Standard Deviation | Coefficient of Variation (%) |
| Ether Soxhlet | 18.6 | 1.2 | 6.5 |
| Acetonitrile-Hexane Partition | 18.1 | 2.6 | 14.4 |
| Water Extraction-Ether Partition | 4.7 | 1.1 | 23.4 |
Data adapted from a study on this compound 7-methyl ether, a closely related compound, to illustrate the efficiency of different extraction techniques. The exhaustive diethyl ether Soxhlet extraction method demonstrates higher efficiency and lower variability.
Experimental Protocols
Protocol 1: Extraction of this compound from Cotton Bracts using Soxhlet Apparatus
This protocol describes an efficient method for the extraction of this compound from dried cotton bracts using a Soxhlet apparatus, which ensures thorough extraction of the compound.
Materials and Reagents:
-
Dried and ground cotton bracts
-
Diethyl ether (analytical grade)
-
Anhydrous sodium sulfate
-
Soxhlet extraction apparatus (including extractor, condenser, and round-bottom flask)
-
Heating mantle
-
Extraction thimbles (cellulose)
-
Rotary evaporator
-
Glass wool
Procedure:
-
Sample Preparation: Dry the cotton bracts at 40°C for 24 hours and then grind them into a fine powder.
-
Thimble Packing: Accurately weigh approximately 10 g of the ground cotton bract powder and mix it with an equal amount of anhydrous sodium sulfate. Place the mixture into a cellulose (B213188) extraction thimble. Place a small plug of glass wool on top of the mixture to ensure even solvent distribution.
-
Apparatus Setup: Place the packed thimble inside the Soxhlet extractor. Fill a round-bottom flask with approximately 250 mL of diethyl ether and add a few boiling chips. Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.
-
Extraction: Heat the diethyl ether in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip into the thimble containing the cotton bracts. The extractor will fill with the solvent until the siphon arm initiates the return of the extract to the round-bottom flask. Allow the extraction to proceed for 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.
-
Concentration: After the extraction is complete, allow the apparatus to cool. Disassemble the apparatus and transfer the diethyl ether extract to a rotary evaporator. Concentrate the extract under reduced pressure at a temperature of 30-35°C until the solvent is completely removed, yielding a crude extract containing this compound.
-
Storage: Store the crude extract at -20°C for further purification and analysis.
Protocol 2: Quantification of this compound using Normal Phase HPLC
This protocol outlines a method for the quantification of this compound in the crude extract using Normal Phase High-Performance Liquid Chromatography (NP-HPLC).
Materials and Reagents:
-
Crude this compound extract
-
This compound analytical standard
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade, for cleaning)
-
HPLC system equipped with a UV detector, autosampler, and column oven
-
Normal phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 80:20 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound analytical standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards into the HPLC system to generate a calibration curve. Then, inject the prepared sample solution.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by using the calibration curve.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the extraction and quantification of this compound.
Note on this compound Signaling Pathway: The specific signaling pathway through which this compound exerts its biological effects has not been extensively documented in publicly available scientific literature. However, based on the known anti-inflammatory activities of structurally similar sesquiterpenoids, a hypothetical pathway can be proposed. The following diagram illustrates a potential mechanism of action, which should be considered a theoretical model requiring experimental validation.
Caption: A hypothetical anti-inflammatory signaling pathway for this compound.
References
HPLC-Based Quantification of Lacinilene C: An Application Note for Researchers
Introduction
Lacinilene C, a sesquiterpenoid naphthalenone, has garnered interest within the scientific community for its potential biological activities. Found in plants such as those from the Gossypium genus, accurate and precise quantification of this compound is crucial for various research and development applications, including pharmacokinetic studies, quality control of natural product extracts, and formulation development.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in diverse sample matrices.
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC) with ultraviolet-visible (UV-Vis) detection to separate and quantify this compound. The non-polar nature of the C18 stationary phase retains the relatively non-polar this compound. A mobile phase gradient of acetonitrile (B52724) and water allows for the elution of this compound, separating it from other components in the sample matrix. Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a this compound reference standard.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
HPLC vials and caps
-
-
Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (or Trifluoroacetic acid, HPLC grade)
-
Blank matrix (e.g., human plasma, plant extract matrix) for standard and quality control sample preparation.
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve a concentration range suitable for the intended application (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation
The sample preparation method should be tailored to the specific matrix. Below are general protocols for plant extracts and plasma samples.
Plant Extracts:
-
Extraction: Extract the plant material with a suitable solvent such as methanol or ethanol.
-
Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the standard curve.
Plasma Samples (Protein Precipitation):
-
Spiking: For calibration and quality control samples, spike blank plasma with known concentrations of this compound working standards.
-
Precipitation: Add three parts of cold acetonitrile to one part of plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If higher sensitivity is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
-
Filtration: Filter the supernatant (or reconstituted sample) through a 0.22 µm syringe filter into an HPLC vial.
HPLC Operating Conditions
The following HPLC conditions are a starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-18 min: 90% B, 18-20 min: 90-50% B, 20-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or the determined λmax of this compound) |
| Run Time | 25 minutes |
Method Validation
A comprehensive validation of the analytical method should be performed according to international guidelines (e.g., ICH, FDA). The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | No significant interference at the retention time of this compound and internal standard (if used) in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. |
| Range | The range of concentrations where the method is precise, accurate, and linear. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%. |
| Accuracy | Within ±15% of the nominal concentration (±20% for LOQ). |
| Precision (Repeatability & Intermediate Precision) | Relative standard deviation (RSD) ≤ 15% (≤ 20% for LOQ). |
| Recovery | Consistent and reproducible recovery across the concentration range. |
| Stability (Freeze-thaw, short-term, long-term, stock solution) | Analyte concentration should remain within ±15% of the initial concentration. |
Data Presentation
The quantitative data for a hypothetical validation of the this compound HPLC method is summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.998 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 95.2% - 103.5% |
| Precision (RSD %) | < 5% |
| Retention Time | Approximately 12.5 min |
Experimental Workflow Diagram
References
Application Notes and Protocols for Lacinilene C in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacinilene C is a sesquiterpenoid compound found in plant species such as Gossypium hirsutum and Alangium salviifolium. While direct antibacterial studies on isolated this compound are not extensively documented in publicly available literature, extracts from these plants have demonstrated notable antibacterial activity against a variety of bacterial pathogens.[1][2][3][4][5] This suggests that this compound, as a constituent, may contribute to the observed antimicrobial effects. Sesquiterpenoids as a class are recognized for their diverse biological activities, including antibacterial and antifungal properties. The proposed mechanisms of action for some sesquiterpenoids involve the disruption of bacterial cell membranes.
These application notes provide a generalized framework for researchers to investigate the antibacterial potential of this compound. The protocols outlined below are standard methods for assessing the antibacterial activity of natural products and can be adapted for testing this compound against specific bacterial strains of interest.
Data Presentation
The following tables summarize the antibacterial activity of extracts from plants known to contain this compound. These data can serve as a reference for expected activity when testing the purified compound.
Table 1: Antibacterial Activity of Gossypium hirsutum Extracts
| Bacterial Strain | Extract Type | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |
| Pseudomonas aeruginosa | Ethanolic Leaf Extract | 13.0 ± 0.00 | 25 mg/ml | 100 mg/ml | |
| Klebsiella pneumoniae | Ethanolic Leaf Extract | 12.0 ± 0.00 | 100 mg/ml | >100 mg/ml | |
| Salmonella typhi | Ethanolic Leaf Extract | 6.0 ± 1.2 | 100 mg/ml | >100 mg/ml | |
| Escherichia coli | Methanolic Leaf Extract | 28 | Not Reported | Not Reported | |
| Proteus mirabilis | Methanolic Leaf Extract | 26 | Not Reported | Not Reported | |
| Staphylococcus aureus | Methanolic Leaf Extract | 20 | Not Reported | Not Reported | |
| Proteus species | Ethanolic Leaf Extract | 7.20 | Not Reported | Not Reported | |
| Escherichia coli | Ethanolic Leaf Extract | 6.40 | Not Reported | Not Reported |
Table 2: Antibacterial Activity of Alangium salviifolium Extracts
| Bacterial Strain | Extract Type | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Reference |
| Pseudomonas aeruginosa | Methanolic Bark Extract | 26.07 ± 1.31 | 40-60 µg/mL | |
| Staphylococcus aureus | Methanolic Bark Extract | Not specified, minimum inhibition at 50 µg/mL | 40-60 µg/mL | |
| Klebsiella pneumoniae | Methanolic Bark Extract | Not specified | 40-60 µg/mL | |
| Proteus mirabilis | Methanolic Bark Extract | Not specified | 40-60 µg/mL | |
| Xanthomonas campestris | Fruit Extract | 22 | Not Reported | |
| Bacillus subtilis | Leaf Extract | 17 | Not Reported |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (medium with DMSO)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this diluted inoculum to each well containing the this compound dilutions.
-
Controls:
-
Positive Control: A well containing MHB, inoculum, and a known antibiotic.
-
Negative Control: A well containing MHB, inoculum, and the same concentration of DMSO as in the test wells.
-
Sterility Control: A well containing only MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (B569324) (MHA) plates or other appropriate solid medium
-
Sterile pipette tips or inoculation loop
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate sections of an MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the Results: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.
Protocol 3: Agar Well Diffusion Assay
This assay is used to qualitatively assess the antibacterial activity of a substance.
Materials:
-
This compound stock solution
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
MHA plates
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Positive control antibiotic
-
Negative control (DMSO)
Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Well Creation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.
-
Application of Test Substance: Add a fixed volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well.
-
Controls: Add the positive control antibiotic and the negative control (DMSO) to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Visualizations
Caption: Workflow for assessing the antibacterial activity of this compound.
Caption: Postulated mechanism of this compound antibacterial action.
References
Application Notes and Protocols: Lacinilene C as a Standard for Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacinilene C is a naturally occurring sesquiterpenoid found in plants such as those of the Gossypium (cotton) genus.[1][2] As a member of the cadinane (B1243036) sesquiterpenoid class, its unique chemical structure and potential biological activities make it a compound of interest in phytochemical analysis and drug discovery.[1][3] The increasing focus on natural products for pharmaceutical development necessitates the availability of high-purity reference standards for accurate identification and quantification in complex matrices.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a reference standard in chromatographic analysis. The methodologies outlined are designed to be adaptable for various research and quality control applications, ensuring reliable and reproducible results. While specific data for this compound as a certified standard is limited, the following protocols are based on established methods for closely related compounds, such as this compound 7-methyl ether, and general chromatographic principles.[4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C15H18O3 | |
| Molecular Weight | 246.30 g/mol | |
| Appearance | Yellow powder | |
| Purity | >95.0% | |
| IUPAC Name | (1R)-1,7-dihydroxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one | |
| Class | Sesquiterpenoid |
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound.
Objective: To establish a reliable HPLC method for the quantification of this compound in various sample matrices.
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, vialsampler, multicolumn thermostat, and a variable wavelength detector.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent C18 column).
-
Solvents: LC-grade acetonitrile (B52724) and water.
-
Standard: this compound reference standard of known purity.
-
Sample Preparation: Samples containing this compound should be extracted using an appropriate solvent (e.g., methanol (B129727), ethyl acetate) and filtered through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (Gradient elution may be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 ± 1 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound using HPLC.
Data Analysis
A calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can then be determined from this curve. Based on similar analyses, a high degree of linearity is expected.
| Parameter | Expected Value |
| Retention Time (tR) | Dependent on specific column and mobile phase composition |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Thin-Layer Chromatography (TLC) Protocol
TLC is a versatile technique for the rapid qualitative analysis and purity assessment of this compound.
Objective: To provide a rapid method for the identification and purity verification of this compound.
Materials
-
TLC Plates: Silica gel 60 F254 plates.
-
Mobile Phase (Solvent System): A mixture of non-polar and polar solvents. A good starting point is a hexane:ethyl acetate (B1210297) or toluene:ethyl acetate mixture. The ratio should be optimized to achieve an Rf value between 0.2 and 0.8.
-
Developing Chamber: A standard TLC developing tank.
-
Spotting Capillaries: For applying the sample and standard to the TLC plate.
-
Visualization: UV lamp (254 nm) and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
Procedure
-
Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Spotting: Apply small spots of the this compound standard solution and the sample solution onto the baseline. A co-spot, where the standard is applied over the sample spot, is recommended for definitive identification.
-
Development: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. After the plate has dried, visualize the spots under a UV lamp at 254 nm. This compound should appear as a dark spot due to fluorescence quenching. Further visualization can be achieved by dipping the plate in a staining reagent and heating.
Logical Relationship in Chromatographic Standardization
References
Application Notes and Protocols for Testing the Bioactivity of Lacinilene C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the initial screening and characterization of the bioactivity of Lacinilene C, a sesquiterpenoid natural product. The protocols outlined below are designed to assess its cytotoxic, anti-inflammatory, and antimicrobial properties, which are common starting points for the evaluation of novel natural compounds in drug discovery.
Introduction
This compound is a cadalene-type sesquiterpenoid found in plants of the Malvaceae family.[1] While its chemical structure is known, its biological activities have not been extensively reported in publicly available literature. This document details a systematic approach to elucidate the potential therapeutic value of this compound by investigating its effects on key cellular and microbial systems. The following protocols provide a foundation for generating robust and reproducible data to guide further research and development.
General Laboratory Requirements
Equipment:
-
Laminar flow hood (Class II)
-
CO2 incubator
-
Microplate reader (absorbance, fluorescence, luminescence)
-
Inverted microscope
-
Centrifuge
-
Autoclave
-
Spectrophotometer
-
Standard laboratory glassware and plasticware
Reagents:
-
This compound (of known purity)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Cell culture media (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Bacterial and fungal growth media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth, Sabouraud Dextrose Broth)
-
Reagents for specific assays as detailed in each protocol.
Experimental Workflow
The proposed experimental workflow for assessing the bioactivity of this compound follows a tiered approach, starting with an evaluation of its general toxicity, followed by more specific assays based on common therapeutic areas for natural products.
Caption: Experimental workflow for this compound bioactivity screening.
Cytotoxicity Assays
Prior to assessing specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to identify concentration ranges that are suitable for further testing.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Add the diluted compound to the cells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture to the supernatant and incubating for 30 minutes at room temperature.
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
Data Presentation: Cytotoxicity
| Cell Line | Assay | Incubation Time (h) | This compound IC50 (µM) |
| HeLa | MTT | 24 | [Insert Value] |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] | ||
| HEK293 | MTT | 24 | [Insert Value] |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] | ||
| HeLa | LDH | 24 | [Insert Value] |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] | ||
| HEK293 | LDH | 24 | [Insert Value] |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] |
Anti-inflammatory Assays
These assays will determine if this compound can modulate inflammatory responses in vitro.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator.
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from cytotoxicity assays) for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement
This assay quantifies the levels of key pro-inflammatory cytokines.
Protocol:
-
Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-3 of the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.
Data Presentation: Anti-inflammatory Activity
| Assay | This compound Concentration (µM) | % Inhibition of NO Production | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production |
| [Conc. 1] | [Insert Value] | [Insert Value] | [Insert Value] | |
| [Conc. 2] | [Insert Value] | [Insert Value] | [Insert Value] | |
| [Conc. 3] | [Insert Value] | [Insert Value] | [Insert Value] | |
| Positive Control (e.g., Dexamethasone) | [Conc.] | [Insert Value] | [Insert Value] | [Insert Value] |
Antimicrobial Assays
These assays will determine the potential of this compound to inhibit the growth of or kill pathogenic microorganisms.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth media.
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay determines the lowest concentration of a compound that kills the microorganisms.
Protocol:
-
Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth and plate it onto agar (B569324) plates.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the agar plates.
Data Presentation: Antimicrobial Activity
| Microorganism | Gram Stain/Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Gram-positive | [Insert Value] | [Insert Value] |
| Escherichia coli | Gram-negative | [Insert Value] | [Insert Value] |
| Candida albicans | Fungus | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Gentamicin/Amphotericin B) | [Insert Value] | [Insert Value] |
Signaling Pathway Analysis: NF-κB Pathway
If this compound demonstrates significant anti-inflammatory activity, investigating its effect on the NF-κB signaling pathway is a logical next step, as this pathway is a central regulator of inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Proposed Experiment: NF-κB Reporter Assay
A luciferase reporter assay can be used to quantify the activation of the NF-κB pathway.
Protocol:
-
Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Treatment and Stimulation: Treat the transfected cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of this compound would indicate inhibition of the NF-κB pathway.
Conclusion
This document provides a detailed set of protocols and a logical workflow for the initial bioactivity screening of this compound. The data generated from these experiments will provide a comprehensive preliminary assessment of its cytotoxic, anti-inflammatory, and antimicrobial potential, and will guide future studies to explore its mechanism of action and potential as a therapeutic lead compound.
References
Application Notes and Protocols for Cell-Based Assays to Determine Lacinilene C Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacinilene C is a sesquiterpenoid natural product found in plants of the Gossypium genus, such as Gossypium hirsutum. Sesquiterpenoids are a class of naturally occurring compounds that have demonstrated a wide range of biological activities, including cytotoxic effects against various cancer cell lines. The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery and development process. This document provides detailed protocols for a panel of cell-based assays to characterize the cytotoxic and cytostatic effects of this compound, assess its mechanism of action through apoptosis and cell cycle analysis, and proposes a hypothetical signaling pathway based on the known activities of related compounds.
These protocols are intended to guide researchers in generating robust and reproducible data to evaluate the therapeutic potential of this compound.
Data Presentation
Quantitative data from the following assays should be recorded and summarized in structured tables for clear comparison and analysis.
Table 1: Cell Viability (MTT Assay) - IC50 Determination
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h | Doxorubicin IC50 (µM) |
| Cancer Cell Line 1 (e.g., HeLa) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Cancer Cell Line 2 (e.g., A549) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Normal Cell Line (e.g., HEK293) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Cytotoxicity (LDH Release Assay)
| Treatment Group | LDH Release (% of Positive Control) at 24h |
| Vehicle Control (DMSO) | [Insert Data] |
| This compound (Concentration 1) | [Insert Data] |
| This compound (Concentration 2) | [Insert Data] |
| This compound (Concentration 3) | [Insert Data] |
| Positive Control (Lysis Buffer) | 100% |
Table 3: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | [Insert Data] | [Insert Data] |
| This compound (IC50 Concentration) | [Insert Data] | [Insert Data] |
| Positive Control (e.g., Staurosporine) | [Insert Data] | [Insert Data] |
Table 4: Cell Cycle Analysis
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (IC50 Concentration) | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control (e.g., Nocodazole) | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer and normal cell lines
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound (as in MTT assay)
-
LDH assay kit (commercially available)
-
Lysis buffer (positive control)
Protocol:
-
After the treatment period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of LDH release relative to the positive control (lysed cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound at its IC50 concentration
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cells treated with this compound at its IC50 concentration
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Disclaimer: The signaling pathway depicted above is a hypothetical model based on the known activities of other sesquiterpenoid compounds. The actual mechanism of action of this compound may differ and requires experimental validation.
Application Notes and Protocols for Lacinilene C: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacinilene C is a naturally occurring sesquiterpenoid found in plants of the Malvaceae family.[1] As with many natural products, understanding its chemical stability is crucial for accurate experimental results and for the development of potential therapeutic applications. These application notes provide a comprehensive overview of recommended storage conditions and protocols for assessing the stability of this compound. Due to the limited availability of specific stability data for this compound, the following recommendations and protocols are based on general principles for the handling of similar bioactive compounds, particularly those susceptible to oxidation.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and bioactivity of this compound. The following conditions are recommended based on general guidelines for bioactive chemical storage.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Additional Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 6 months | Tightly sealed, amber glass vial | Protect from light and moisture. Allow to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[2] |
| 4°C | Short-term (weeks) | Tightly sealed, amber glass vial | For frequent use, to avoid multiple freeze-thaw cycles. | |
| Solution (in organic solvent) | -20°C | Up to 1 month | Tightly sealed, amber glass vial | Prepare stock solutions and aliquot to minimize freeze-thaw cycles. Use of solvents like DMSO, ethanol, or methanol (B129727) is common. The choice of solvent may impact stability. |
| 4°C | 24-48 hours | Tightly sealed, amber glass vial | Recommended to prepare fresh solutions for immediate use whenever possible.[2] |
Note: The stability of this compound in solution is highly dependent on the solvent, concentration, and storage conditions. It is best practice to prepare solutions fresh for each experiment.
Stability Profile of this compound
This compound is a cadalene-type sesquiterpenoid.[1] Compounds of this class can be susceptible to degradation under various environmental conditions. Based on its chemical structure and related compounds, this compound's stability may be influenced by the following factors:
-
Oxidation: The presence of hydroxyl groups on the aromatic ring suggests a potential susceptibility to oxidation. This compound and its 7-methyl ether can be formed by the autoxidation of their naphthol precursors, indicating that the molecule itself may be prone to further oxidative degradation.[1]
-
Light: Many complex organic molecules are sensitive to photodegradation. Exposure to UV or even ambient light can lead to the formation of degradation products.
-
pH: The stability of compounds with phenolic hydroxyl groups can be pH-dependent. In alkaline conditions, phenoxide ions are more readily formed, which can increase the rate of oxidation.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
Experimental Protocols
The following are detailed protocols for conducting stability assessments of this compound. These are generalized methods and may require optimization for specific experimental setups.
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV/MS system
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of 100 µg/mL.
-
Analyze by HPLC-UV/MS.
-
-
Alkaline Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool the solution, neutralize with 0.1 M HCl, and dilute with methanol to a final concentration of 100 µg/mL.
-
Analyze by HPLC-UV/MS.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.
-
Store in the dark at room temperature for 24 hours.
-
Dilute with methanol to a final concentration of 100 µg/mL.
-
Analyze by HPLC-UV/MS.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol to a final concentration of 100 µg/mL.
-
Analyze by HPLC-UV/MS.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).
-
Analyze by HPLC-UV/MS at appropriate time intervals.
-
-
Control Sample: A solution of this compound (100 µg/mL in methanol) stored at 4°C in the dark should be used as a control.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | - | 80°C | 48 hours |
| Photodegradation | ICH Q1B compliant light source | As per chamber specs | Variable |
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (starting point for optimization):
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30-32 min: 90% to 30% B32-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Logical Workflow for this compound Stability Testing
Caption: Workflow for conducting forced degradation studies of this compound.
Hypothetical Signaling Pathway for this compound-Induced Cellular Response
Given that this compound has been implicated as a causative agent of byssinosis, a lung disease characterized by inflammation and fibrosis, a hypothetical signaling pathway involving key inflammatory mediators is presented below. This is a generalized pathway and requires experimental validation for this compound.
Caption: Hypothetical signaling cascade for this compound-induced inflammation.
Disclaimer: The information provided in these application notes is intended as a general guide. Specific experimental conditions should be optimized based on the available laboratory equipment and the specific research objectives. Due to the limited publicly available stability data for this compound, it is highly recommended to perform preliminary stability studies to ensure the accuracy and reproducibility of experimental results.
References
Application Note & Protocol: Derivatization of Lacinilene C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacinilene C is a naturally occurring sesquiterpenoid found in organisms such as Alangium salviifolium and Gossypium hirsutum.[1] Its structure, featuring a hydroxyl group and a ketone moiety on a naphthalenone core, presents opportunities for chemical modification to explore structure-activity relationships (SAR) and develop new therapeutic agents.[2][3][4][5] Derivatization of natural products is a common strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, or probe molecular targets. This document provides a detailed protocol for the derivatization of this compound via esterification of its tertiary hydroxyl group, a common and effective method for modifying natural products containing alcohol functionalities.
Quantitative Data Summary
The following table summarizes the key properties of this compound and its hypothetical acetylated derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signal (ppm, CDCl₃) | Hypothetical IC₅₀ (µM) vs. Cancer Cell Line X |
| This compound | C₁₅H₁₈O₃ | 246.30 | ~1.7 (s, 3H, -CH₃) | 15.2 |
| This compound Acetate (B1210297) | C₁₇H₂₀O₄ | 288.34 | ~2.1 (s, 3H, -OCOCH₃) | 8.5 |
Experimental Protocol: Acetylation of this compound
This protocol details the procedure for the acetylation of the tertiary hydroxyl group of this compound to yield this compound acetate.
Materials:
-
This compound (isolated from natural sources or synthesized)
-
Acetic anhydride (B1165640) (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Reaction Setup:
-
Dissolve 100 mg of this compound in 5 mL of anhydrous dichloromethane in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
-
Reagent Addition:
-
To the stirred solution, add 1 mL of anhydrous pyridine.
-
Slowly add 0.5 mL of acetic anhydride dropwise using a syringe.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The product spot should have a higher Rf value than the starting material.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with 20 mL of dichloromethane.
-
Carefully pour the diluted mixture into a separatory funnel containing 20 mL of saturated aqueous NaHCO₃ solution to quench the excess acetic anhydride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3 v/v) to isolate the pure this compound acetate.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Visualizations
Caption: Workflow for the acetylation of this compound.
Caption: Hypothetical signaling pathway modification.
References
- 1. (1R)-1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone | C15H18O3 | CID 170551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure activity relationships of selected naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship of terpenes with anti-inflammatory profile – a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for Lacinilene C in Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacinilene C is a sesquiterpenoid phytoalexin found in cotton (Gossypium spp.) that plays a crucial role in the plant's defense against pathogens. As a secondary metabolite, its production is induced in response to biotic and abiotic stress, making its quantitative analysis in plant tissues a key aspect of research in plant pathology, natural product chemistry, and the development of disease-resistant crop varieties. This document provides detailed application notes and protocols for the extraction, separation, and quantification of this compound from plant tissues, particularly cotton.
Data Presentation
The following table summarizes the quantitative levels of this compound and its related methyl ether derivative as reported in scientific literature. It is important to note that the concentrations of these phytoalexins can vary significantly depending on the plant species, tissue type, age, and the nature of the elicitor or pathogen challenge.
| Plant Tissue | Compound | Concentration (ppm) | Reference |
| Dried Cotton Bracts (Green and Senescent) | This compound 7-Methyl Ether | < 60 | [1][2] |
Note: Specific quantitative data for this compound across various tissues from a single study is limited in the public domain. The provided data for this compound 7-Methyl Ether is from a reevaluation study and is applicable for the simultaneous quantification of this compound.
Experimental Protocols
This section details the methodologies for the extraction and analysis of this compound from plant tissues, based on established scientific protocols.
Protocol 1: Extraction of this compound from Cotton Bracts
This protocol is adapted from a method developed for the analysis of this compound and its derivatives in cotton bracts.[1][2]
1. Sample Preparation: a. Harvest fresh plant tissues (e.g., bracts, leaves, cotyledons). b. Immediately freeze the samples in liquid nitrogen to quench metabolic activity. c. Lyophilize (freeze-dry) the samples to a constant weight. d. Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.
2. Extraction: a. Weigh approximately 1 gram of the powdered plant tissue into a conical flask. b. Add 20 mL of an 8:2 (v/v) solution of methanol-acetone.[1] c. Seal the flask and sonicate for 30 minutes in a water bath. d. Alternatively, the mixture can be shaken on an orbital shaker for 24 hours at room temperature. e. Filter the extract through Whatman No. 1 filter paper. f. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until the organic solvents are removed.
3. Preliminary Separation (Clean-up): a. Resuspend the concentrated aqueous extract in a minimal amount of the HPLC mobile phase. b. Condition a C18 Solid Phase Extraction (SPE) cartridge (e.g., SEP-PAK) by washing with methanol (B129727) followed by water. c. Load the resuspended extract onto the SPE cartridge. d. Wash the cartridge with a polar solvent (e.g., water) to remove highly polar impurities. e. Elute the fraction containing this compound and related compounds with a less polar solvent mixture, such as the initial HPLC mobile phase. f. Collect the eluate and, if necessary, evaporate to dryness and reconstitute in a known volume of the mobile phase for HPLC analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This HPLC method is designed for the separation and quantification of this compound.
1. Chromatographic Conditions:
-
Column: Supelcosil LC-C18 (or equivalent C18 reversed-phase column)
-
Mobile Phase: A mixture of acetonitrile, methanol, isopropanol, and water in a ratio of 45:13:2:40 (v/v/v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector at a wavelength of 254 nm.
-
Column Temperature: 30°C
2. Quantification: a. Prepare a series of standard solutions of purified this compound of known concentrations. b. Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. c. Inject the prepared plant extracts. d. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. e. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and quantification of this compound.
Signaling Pathway for Phytoalexin Biosynthesis in Cotton
This compound is a sesquiterpenoid phytoalexin, and its biosynthesis is a part of the broader plant defense signaling network. The following diagram illustrates a generalized signaling pathway leading to the production of sesquiterpenoid phytoalexins in cotton upon pathogen attack.
Caption: Pathogen-induced signaling pathway for this compound biosynthesis.
References
Troubleshooting & Optimization
Lacinilene C Extraction Technical Support Center
Welcome to the technical support center for improving the yield of Lacinilene C from extraction processes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources can it be extracted?
A1: this compound is a sesquiterpenoid, a class of naturally occurring organic compounds.[1] It has been reported in various plant species, most notably Gossypium hirsutum (upland cotton), particularly in the bracts (leaf-like structures at the base of the flower).[1] It is also found in Alangium salviifolium.[1]
Q2: What are the general chemical properties of this compound relevant to extraction?
A2: this compound (Molecular Formula: C₁₅H₁₈O₃, Molecular Weight: 246.30 g/mol ) is a relatively non-polar molecule.[1] Understanding its polarity is crucial for selecting an appropriate extraction solvent. As a sesquiterpenoid, it is generally soluble in organic solvents of low to medium polarity.
Q3: Which extraction methods are commonly used for obtaining this compound and similar sesquiterpenoids?
A3: Common methods for extracting sesquiterpenoids from plant materials include:
-
Maceration: A simple technique involving soaking the plant material in a solvent.
-
Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent repeatedly.
-
Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt plant cell walls and enhance solvent penetration.[2]
The choice of method depends on factors like the desired yield, extraction time, and the heat sensitivity of the compound.
Q4: How does the choice of solvent affect the extraction yield of this compound?
A4: The principle of "like dissolves like" is key. Since this compound is a relatively non-polar sesquiterpenoid, non-polar to moderately polar solvents are generally effective. A study on Gossypium hirsutum roots found that aqueous and methanol (B129727) extracts yielded a wider range of phytochemicals compared to petroleum ether. For sesquiterpenoids, solvents like hexane (B92381), ethyl acetate, methanol, and ethanol (B145695) are often used. A mixture of solvents can also be employed to optimize polarity.
Q5: What is the importance of the plant material's condition before extraction?
A5: The condition of the plant material is critical. Drying the plant material is a common practice to prevent enzymatic degradation of phytochemicals and improve extraction efficiency. However, the drying method and temperature can affect the content of active compounds. For instance, high temperatures can lead to the degradation of thermolabile compounds. Grinding the dried plant material to a uniform and appropriate particle size increases the surface area for solvent contact, which can significantly improve extraction yield.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate solvent polarity: The solvent may be too polar or too non-polar to effectively dissolve this compound. 2. Insufficient extraction time: The solvent may not have had enough time to penetrate the plant matrix and dissolve the target compound. 3. Inadequate sample preparation: Plant material may not be finely ground, reducing surface area for extraction. 4. Degradation of this compound: High temperatures or prolonged exposure to light and air during extraction or storage can degrade the compound. 5. Suboptimal solid-to-liquid ratio: Too little solvent may not be sufficient to fully extract the compound. | 1. Optimize solvent system: Experiment with solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) or mixtures thereof. 2. Increase extraction time: For maceration, extend the soaking period. For Soxhlet and UAE, increase the number of cycles or sonication time. 3. Improve sample preparation: Ensure the plant material is dried and ground to a fine, consistent powder. 4. Control extraction conditions: Use lower temperatures for extraction and solvent evaporation. Store extracts in amber vials at low temperatures (-20°C is recommended) and under an inert atmosphere if possible. 5. Adjust solid-to-liquid ratio: A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL). |
| Co-extraction of Impurities | 1. Solvent with broad selectivity: The chosen solvent may be dissolving a wide range of compounds from the plant matrix. Gossypium species are known to contain phenolics, flavonoids, and gossypol, which may be co-extracted. 2. Complex plant matrix: The source material naturally contains numerous other compounds with similar polarities to this compound. | 1. Solvent partitioning: Perform a liquid-liquid extraction on the crude extract using immiscible solvents of different polarities to separate compounds based on their partitioning behavior. 2. Column chromatography: This is a highly effective method for purifying the crude extract. A silica (B1680970) gel column with a gradient elution of solvents (e.g., hexane-ethyl acetate) can separate this compound from more polar and less polar impurities. |
| Inconsistent Extraction Yields | 1. Variability in plant material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent extraction procedure: Minor variations in extraction parameters (time, temperature, solvent volume) between batches can lead to different yields. | 1. Standardize plant material: Use plant material from the same source and harvest time for comparative experiments. 2. Standardize protocol: Maintain strict control over all extraction parameters for each experiment. |
| Formation of Emulsions during Liquid-Liquid Extraction | 1. Presence of surfactant-like molecules: The crude extract may contain compounds that stabilize emulsions between aqueous and organic phases. | 1. Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel. 2. Add brine: Adding a saturated sodium chloride solution can help to break the emulsion. 3. Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation. |
Experimental Protocols
Maceration Protocol
This protocol provides a general procedure for the extraction of this compound using maceration.
-
Preparation of Plant Material:
-
Dry the Gossypium hirsutum bracts in a well-ventilated area, protected from direct sunlight, or in an oven at a low temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried bracts into a fine powder using a blender or a mill.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a conical flask.
-
Add 100 mL of the chosen solvent (e.g., methanol, ethanol, or ethyl acetate). This creates a 1:10 solid-to-liquid ratio.
-
Seal the flask and keep it on a shaker at room temperature for 24-48 hours. Protect the flask from light by wrapping it in aluminum foil.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Storage:
-
Store the crude extract in a sealed, amber-colored vial at -20°C.
-
Ultrasonic-Assisted Extraction (UAE) Protocol
This protocol outlines a procedure for UAE to potentially improve extraction efficiency and reduce extraction time.
-
Preparation of Plant Material:
-
Follow the same preparation steps as for the maceration protocol.
-
-
Extraction:
-
Place 10 g of the powdered plant material in a beaker.
-
Add 200 mL of the selected solvent (1:20 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath.
-
Set the sonication parameters. Recommended starting conditions are a frequency of 40 kHz and a power of 100 W.
-
Conduct the extraction for 30-60 minutes at a controlled temperature (e.g., 30-40°C).
-
-
Filtration, Concentration, and Storage:
-
Follow the same steps for filtration, concentration, and storage as described in the maceration protocol.
-
Soxhlet Extraction Protocol
This protocol describes a continuous extraction method that is efficient in terms of solvent use.
-
Preparation of Plant Material:
-
Follow the same preparation steps as for the maceration protocol.
-
-
Extraction:
-
Place 10 g of the powdered plant material into a cellulose (B213188) thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of the chosen solvent (e.g., hexane or ethyl acetate).
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm becomes colorless.
-
-
Concentration and Storage:
-
After the extraction is complete, cool the apparatus and collect the solvent containing the extract.
-
Concentrate the solvent using a rotary evaporator.
-
Follow the same storage procedure as described in the maceration protocol.
-
Data Presentation
The following table summarizes a hypothetical comparison of different extraction methods for this compound based on general principles for sesquiterpenoid extraction. Actual yields will vary based on specific experimental conditions.
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (hours) | Relative Yield of this compound (Hypothetical) | Pros | Cons |
| Maceration | Methanol | 25 | 48 | Moderate | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in lower yield. |
| Ultrasonic-Assisted | Ethanol | 40 | 1 | High | Fast, efficient, can improve yield. | Requires specialized equipment. |
| Soxhlet | Hexane | 69 | 8 | High | Efficient use of solvent, high yield. | Requires heating, not suitable for thermolabile compounds. |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Logical Relationship for Troubleshooting Low this compound Yield
Caption: Troubleshooting logic for addressing low yields of this compound.
References
Technical Support Center: Overcoming Lacinilene C Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of Lacinilene C in solution. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a naturally occurring sesquiterpenoid, specifically a cadinane-type sesquiterpenoid.[1][2][3] It is classified as a phenolic compound due to the presence of a hydroxyl group attached to its aromatic ring system.[4] this compound has been isolated from various plant sources. Sesquiterpenoids, as a class, are known for a wide range of biological activities, and research into the specific therapeutic potential of this compound is ongoing.
Q2: I'm observing a loss of this compound activity in my experiments. What could be the cause?
A2: The loss of activity is likely due to the chemical instability of this compound in solution. As a phenolic sesquiterpenoid, it is susceptible to degradation under various experimental conditions. Key factors that can contribute to its degradation include pH, exposure to light, temperature, and the presence of oxidizing agents.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure (a phenolic cadinane (B1243036) sesquiterpenoid), the primary degradation mechanisms are likely to be:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of quinone-type structures, which may be further reactive and colored.
-
pH-mediated degradation: Phenolic compounds can be unstable at high pH.[5] Alkaline conditions can lead to the formation of phenoxide ions, which are more susceptible to oxidation.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Solution turns yellow/brown over time. | Oxidation of the phenolic group in this compound. | Prepare fresh solutions before each experiment. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light by using amber vials or wrapping containers in aluminum foil. Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution. |
| Inconsistent results between experimental replicates. | Degradation of this compound during the experiment. | Standardize the time between solution preparation and use. Maintain a consistent temperature for your experiments, preferably on ice or in a temperature-controlled environment if the protocol allows. Ensure the pH of your buffers is stable and in a range that minimizes degradation (ideally slightly acidic). |
| Loss of compound potency upon storage. | Improper storage of stock solutions. | Store stock solutions at low temperatures (-20°C or -80°C) in an appropriate solvent. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol (B145695). For the final working solution, dilute the stock solution into the aqueous buffer immediately before use, ensuring the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <0.5% for cell-based assays). Gentle vortexing or sonication may aid dissolution. |
Quantitative Data on Stability
| Condition | General Stability of Phenolic Compounds | Expected Impact on this compound |
| Acidic pH (3-6) | Generally stable. | Likely to be relatively stable. |
| Neutral pH (7) | Stability can vary. | Moderate stability, but risk of oxidation increases. |
| Alkaline pH (>8) | Often unstable and prone to degradation. | High likelihood of rapid degradation. |
| Elevated Temperature | Degradation rate increases with temperature. | Accelerated degradation is expected. |
| Exposure to Light | Can induce photo-oxidation. | Degradation is likely, especially in the presence of oxygen. |
| Presence of Oxygen | Promotes oxidative degradation. | A primary driver of instability. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol describes the recommended procedure for preparing and storing this compound to minimize degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5%)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Micropipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or on weighing paper using a calibrated analytical balance.
-
Dissolve the weighed this compound in the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used.
-
Purge the headspace of the vial with a gentle stream of inert gas (nitrogen or argon) for 10-15 seconds to displace oxygen.
-
Immediately cap the vial tightly.
-
Wrap the vial in aluminum foil or store it in a light-blocking container.
-
For short-term storage (up to 1 week), store the stock solution at 4°C. For long-term storage, aliquot the stock solution into smaller volumes in amber vials, purge with inert gas, and store at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol (B129727) or acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC-UV system
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at room temperature for a defined period, taking aliquots at various time points. Neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. Withdraw aliquots at various time points and dilute for HPLC analysis.
-
Thermal Degradation: Place a vial of the this compound stock solution in an oven at a set temperature (e.g., 60°C). Take aliquots at various time points and dilute for HPLC analysis.
-
Photodegradation: Expose a vial of the this compound stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze samples at various time points by HPLC.
-
Control: Keep an aliquot of the this compound stock solution at 4°C in the dark.
-
Analysis: Analyze all samples by a suitable HPLC-UV method to quantify the remaining this compound and detect the formation of degradation products.
Protocol 3: HPLC-UV Method for Quantification of this compound
This protocol provides a general framework for an HPLC-UV method to quantify this compound and monitor its stability. Method optimization will be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile or Methanol
-
Gradient elution is recommended to separate this compound from potential degradation products. A starting point could be a linear gradient from 30% B to 90% B over 20 minutes.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30°C
-
UV Detection Wavelength: Determine the λmax of this compound by running a UV scan. Phenolic compounds typically have strong absorbance in the 270-280 nm range.
Procedure:
-
Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject the samples from the stability studies.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.
-
Monitor for the appearance of new peaks, which indicate degradation products.
Visualizations
References
- 1. Cadinane-Type Sesquiterpenoids from Heterotheca inuloides: Absolute Configuration and Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and biological activity of a novel cadinane-type sesquiterpenoid from the essential oil of Alangium salviifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Analysis of Lacinilene C
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor separation of Lacinilene C in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
General Troubleshooting
Q1: My HPLC separation of this compound is poor. What are the initial steps I should take?
When encountering poor separation, a systematic approach is crucial. First, clearly define the problem: is it peak tailing, fronting, broad peaks, or insufficient resolution between peaks?[1][2][3][4] Start by examining the most common factors before moving to more complex issues. A good starting point is to review all instrument parameters and compare them to the established method.[4] Check if anything in the system has been recently changed.
A logical troubleshooting workflow can help pinpoint the issue.
Caption: A workflow for troubleshooting poor HPLC separation.
Peak Shape Problems
Q2: Why is my this compound peak tailing?
Peak tailing, where the peak skews towards the baseline after its apex, is a common issue. It can compromise accurate quantification.
Common Causes and Solutions:
-
Secondary Interactions: this compound, a sesquiterpenoid, may have functional groups that interact with residual silanols on the silica-based stationary phase. These interactions are a primary cause of tailing for many compounds.
-
Solution: Use a well-end-capped column to minimize exposed silanols. Operating the mobile phase at a lower pH can also reduce silanol (B1196071) interactions.
-
-
Column Overload: Injecting too much sample can exceed the column's capacity, leading to mass overload.
-
Solution: Dilute the sample or reduce the injection volume. If necessary, switch to a column with a higher loading capacity (e.g., larger diameter or pore size).
-
-
Column Contamination/Degradation: Contaminants from the sample can accumulate at the column inlet, or the stationary phase can degrade over time, creating active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If it's degraded, it may need to be replaced.
-
Q3: My this compound peak is fronting. What does this mean?
Peak fronting, where the peak rises too rapidly before its apex, is less common than tailing but indicates a different set of problems.
Common Causes and Solutions:
-
Concentration Overload: This occurs when the sample concentration is too high, saturating the stationary phase at the peak's center.
-
Solution: Reduce the sample concentration.
-
-
Poor Sample Solubility: If the sample solvent is significantly stronger than the mobile phase, the analyte may not partition correctly onto the stationary phase, causing it to travel too quickly through the column initially.
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker, miscible solvent.
-
-
Column Collapse: Physical changes to the column bed, though rare, can cause fronting. This can be due to operating outside the column's recommended pH or temperature range.
-
Solution: Ensure operating conditions are within the manufacturer's limits for the column.
-
Q4: What causes broad or split peaks for this compound?
Broad peaks indicate a loss of column efficiency, while split peaks suggest a disruption in the sample path.
Common Causes and Solutions for Broad Peaks:
-
Low Flow Rate: While reducing flow rate can sometimes improve resolution, an excessively low rate can lead to peak broadening due to diffusion.
-
Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause dispersion and broaden peaks.
-
Solution: Use tubing with a narrow internal diameter and keep lengths to a minimum.
-
-
Column Void: A void at the head of the column can disrupt the sample band, leading to broad or split peaks.
-
Solution: Using a guard column can help prevent voids. The column may need to be replaced.
-
Common Causes and Solutions for Split Peaks:
-
Blocked Frit: A partially blocked inlet frit on the column can distort the sample flow path.
-
Solution: Backflush the column (if the manufacturer allows) or replace the frit. Using an in-line filter can prevent this.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the peak to split.
-
Solution: Prepare the sample in the mobile phase.
-
Resolution and Method Optimization
Q5: How can I improve the resolution between this compound and an adjacent impurity?
Achieving baseline resolution is the goal for accurate quantification. Resolution can be enhanced by adjusting the mobile phase, flow rate, or temperature.
Parameter Adjustments for Improved Resolution:
| Parameter | Adjustment | Expected Outcome on Resolution | Considerations |
| Mobile Phase | Change organic solvent ratio (e.g., Acetonitrile (B52724) vs. Methanol) | Can significantly alter selectivity and improve separation. | Acetonitrile and methanol (B129727) offer different selectivities. |
| Adjust pH (if using a buffer) | Affects the ionization state of analytes, changing retention and selectivity. | Ensure the pH is within the stable range for your column (typically pH 2-8 for silica-based C18). | |
| Flow Rate | Decrease Flow Rate | Generally increases resolution by allowing more time for interaction with the stationary phase, leading to narrower peaks. | Analysis time will increase. |
| Increase Flow Rate | Decreases resolution as peaks may widen. | Shortens run time. Modern columns with smaller particles are less affected by higher flow rates. | |
| Temperature | Decrease Temperature | Increases retention and can improve resolution for some closely eluting compounds. | System backpressure will increase due to higher mobile phase viscosity. |
| Increase Temperature | Decreases retention and can change selectivity. May improve peak shape. | Can shorten analysis time and lower backpressure. Ensure this compound is stable at higher temperatures. |
Below is a diagram illustrating how key parameters influence HPLC separation.
Caption: The relationship between key HPLC parameters and separation outcomes.
Q6: What is a good starting point for an HPLC method for this compound?
This compound is a sesquiterpenoid, a class of terpenes. Methods for separating terpenes or other phenolic compounds often use reversed-phase chromatography. A good starting point would be a C18 column with a mobile phase of acetonitrile and water.
Example Experimental Protocol
This protocol is a general guideline for the analysis of this compound and should be optimized for your specific application.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
-
Column:
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A column with high carbon load and good end-capping is recommended.
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Note: The mobile phase composition is a critical parameter to optimize. Using a buffer can help control pH and improve reproducibility.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength appropriate for this compound (e.g., determined by UV scan).
-
Elution Mode: Gradient elution. A typical gradient might be:
-
0-5 min: 50% B
-
5-20 min: Ramp to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 50% B
-
26-30 min: Re-equilibration at 50% B
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from clogging the system.
-
References
Lacinilene C peak tailing in chromatography solutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak tailing issues during the chromatographic analysis of Lacinilene C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties relevant to chromatography?
A1: this compound is a naturally occurring sesquiterpenoid with the molecular formula C15H18O3.[1][2] It is characterized by a naphthalene-based core structure containing hydroxyl (-OH) and ketone (C=O) functional groups.[2][3] These polar functional groups on a relatively non-polar backbone can lead to complex interactions within a chromatography system. From a chromatographic perspective, the weakly acidic nature of the hydroxyl groups is a key property to consider, as it can influence interactions with the stationary phase.
Q2: What is peak tailing and why is it a problem?
A2: Peak tailing is a phenomenon in chromatography where the trailing edge of a peak is broader than the leading edge, resulting in an asymmetrical shape.[4] In an ideal separation, chromatographic peaks should be symmetrical or Gaussian. Peak tailing is problematic because it reduces resolution between adjacent peaks, complicates accurate peak integration, and decreases the sensitivity of the analysis, ultimately affecting the accuracy and reliability of quantitative results.
Q3: What are the most common causes of peak tailing in HPLC?
A3: The primary cause of peak tailing is the presence of more than one mechanism for analyte retention. This can stem from a variety of chemical and physical factors, including:
-
Secondary Silanol (B1196071) Interactions: Strong interactions between polar analytes and acidic residual silanol groups on the surface of silica-based stationary phases. This is a very common issue for compounds with basic functional groups, but polar compounds like this compound can also be affected.
-
Mobile Phase pH: An inappropriate mobile phase pH can cause the analyte to exist in multiple ionic forms, leading to peak distortion.
-
Column Issues: Physical problems such as column voids, packing bed deformation, or contamination at the column inlet can create alternative flow paths and cause tailing.
-
System and Method Issues: Problems outside the column, such as excessive extra-column volume (e.g., long or wide-diameter tubing), column overload from injecting too concentrated a sample, or using a sample solvent that is too strong, can also lead to poor peak shape.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the analysis of this compound.
Issue 1: Asymmetrical peak shape (tailing) observed for the this compound peak.
This is the most common issue and can be addressed by investigating the chemical interactions within the system.
Troubleshooting Steps & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Secondary Silanol Interactions | The issue is more pronounced on older, Type A silica (B1680970) columns and less so on modern, high-purity, end-capped columns. Tailing may decrease when a lower pH mobile phase is used. | Modify Mobile Phase pH: Lower the mobile phase pH (e.g., to 2.5-3.5) using an appropriate buffer like phosphate (B84403) or formate. This protonates the acidic silanol groups, minimizing their ability to interact with the polar groups of this compound. Use a Highly Deactivated Column: Switch to a column with advanced end-capping (e.g., "fully end-capped") or a polar-embedded phase, which shields residual silanols. |
| Mobile Phase / Analyte pKa Mismatch | Tailing is sensitive to small changes in mobile phase pH. | While the specific pKa of this compound is not readily available, its hydroxyl groups are weakly acidic. Avoid a mobile phase pH where these groups might be partially ionized. A consistent, buffered mobile phase is crucial. Adjust the pH to be at least 2 units away from the analyte's pKa. |
| Metal Contamination | Peak shape degrades over time, and the problem may be temporarily resolved by washing the column with a chelating agent. | Metal contaminants (e.g., iron, nickel) in the packing, frit, or from the sample can chelate with analytes containing hydroxyl and ketone groups. Use a column specifically designed for chelating compounds or pre-treat the sample to remove metal ions. |
| Inadequate Mobile Phase Buffering | Poor reproducibility of retention times and peak shapes. | Ensure the buffer is used within +/- 1 pH unit of its pKa and at a sufficient concentration (typically 10-25 mM) to provide adequate buffering capacity. |
Issue 2: All peaks in the chromatogram, including this compound, are tailing.
When all peaks are affected, the cause is more likely to be a physical or system-wide issue rather than a specific chemical interaction.
Troubleshooting Steps & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Column Void or Packing Bed Deformation | A sudden decrease in performance, often after a pressure shock. The problem is resolved by replacing the column. | Check for Voids: Disconnect the column and inspect the inlet. If a void is visible, the column needs to be replaced. Preventative Measures: Always use a guard column to protect the analytical column from particulates and strongly retained compounds. Ensure proper sample filtration. |
| Column Contamination / Blocked Frit | A gradual increase in backpressure accompanied by worsening peak shape. | Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a series of strong solvents (refer to the column manufacturer's instructions). Use In-line Filters: An in-line filter placed before the column can trap particulates from the sample or system. |
| Extra-Column Volume | The problem is more severe on high-efficiency, small-particle columns (UHPLC). | Minimize Tubing: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005") between the injector, column, and detector to reduce dead volume. Check Fittings: Ensure all fittings are correctly installed (e.g., ferrule depth) to avoid small voids at the connections. |
| Column Overload | Peak shape improves and retention time may increase upon sample dilution. | Reduce Sample Concentration: Dilute the sample and reinject. If this resolves the issue, determine the column's loading capacity. Increase Column Capacity: If dilution is not possible, use a column with a larger internal diameter or a stationary phase with a higher carbon load or pore size. |
| Incorrect Sample Solvent | Early eluting peaks are often the most distorted. | Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol helps determine the optimal pH to minimize secondary interactions.
-
Prepare Mobile Phases: Prepare at least three batches of your mobile phase, buffered at different pH values (e.g., pH 3.0, pH 4.5, pH 6.0). Use a consistent buffer, such as 10 mM ammonium (B1175870) formate, and adjust the pH with the corresponding acid (formic acid).
-
Column Equilibration: Equilibrate the column with the first mobile phase (e.g., pH 3.0) for at least 20 column volumes.
-
Injection and Analysis: Inject a standard solution of this compound and record the chromatogram. Note the peak asymmetry factor (tailing factor).
-
Sequential Analysis: Change to the next mobile phase pH (e.g., pH 4.5). Equilibrate the column thoroughly before injecting the sample.
-
Compare Results: Repeat for all prepared pH values. Compare the peak asymmetry factors to identify the optimal pH that provides the most symmetrical peak.
Protocol 2: Column Cleaning and Regeneration
This protocol is for addressing suspected column contamination. Warning: Always consult the column manufacturer's guidelines before proceeding.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Reverse Direction: Connect the column to the pump in the reverse flow direction.
-
Solvent Flushing Sequence: Flush the column at a low flow rate (e.g., 0.5 mL/min) with a sequence of solvents, moving from polar to non-polar and back. A typical sequence for a C18 column is:
-
20 column volumes of water (reagent grade).
-
20 column volumes of methanol.
-
20 column volumes of acetonitrile.
-
20 column volumes of isopropanol (B130326) (a strong solvent to remove lipids and highly retained compounds).
-
20 column volumes of acetonitrile.
-
20 column volumes of methanol.
-
-
Re-equilibration: Turn the column back to the normal flow direction and re-equilibrate with your mobile phase until a stable baseline is achieved.
-
Test Performance: Inject a standard to check if peak shape has improved.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Caption: Effect of mobile phase pH on silanol interactions and peak shape.
References
Avoiding degradation of Lacinilene C during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Lacinilene C during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound is a naturally occurring sesquiterpenoid, a class of organic compounds with diverse biological activities.[1][2] Like many sesquiterpenoids, particularly those with lactone functionalities, this compound can be susceptible to degradation under various environmental and experimental conditions.[3][4][5] Factors such as temperature, pH, light exposure, and the choice of solvents can lead to chemical modifications, compromising the accuracy and reproducibility of analytical results.
Q2: What are the primary analytical techniques used for this compound?
A2: The most common analytical methods for the separation and quantification of sesquiterpenoids like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred for thermolabile and less volatile compounds, while GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile sesquiterpenes.
Q3: How should I store my this compound samples to prevent degradation?
A3: To ensure the stability of this compound, proper storage is crucial. For solid samples, it is recommended to store them in a tightly sealed container, protected from light, at low temperatures (–20°C or –40°C). Solutions of this compound should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept in a non-reactive solvent at low temperatures (–20°C or below) for a limited time. Long-term storage of solutions is generally not recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Peak area of this compound decreases over time in stored samples. | Degradation due to improper storage conditions (temperature, light, air exposure). | Store solid samples at –20°C or –40°C in the dark. Prepare solutions fresh for each analysis. If solution storage is unavoidable, use a suitable solvent (e.g., acetonitrile (B52724), methanol), aliquot into small volumes, and store at –80°C. |
| Appearance of new, unidentified peaks in the chromatogram. | Chemical degradation of this compound. This could be due to factors like pH of the mobile phase, high temperatures in the GC inlet, or exposure to UV light. | For HPLC: Optimize the mobile phase pH to be within a neutral to slightly acidic range (pH 4-7 is often stable for phenolic compounds). Use a diode array detector (DAD) to monitor peak purity. For GC-MS: Use a lower inlet temperature if possible, and consider derivatization to increase thermal stability. |
| Poor peak shape (e.g., tailing, fronting) in HPLC. | Interaction of this compound with active sites on the stationary phase or poor solubility in the mobile phase. | Use a high-purity silica-based column with end-capping. Ensure the sample is fully dissolved in the initial mobile phase. Injecting samples dissolved in a solvent stronger than the mobile phase can cause peak distortion. |
| Low recovery of this compound during sample extraction. | Degradation during the extraction process or inefficient extraction. | Use extraction methods that minimize exposure to high temperatures and harsh pH conditions. Sonication or shaking at room temperature with a suitable solvent like methanol (B129727) or acetonitrile is often effective. Ensure the powdered herbal material is fresh, as significant degradation can occur in powdered samples over time. |
| Inconsistent quantification results between different analytical runs. | Sample degradation, instrument variability, or non-validated analytical method. | Implement a validated analytical method with system suitability tests for each run. Use an internal standard to correct for variations in injection volume and instrument response. |
Experimental Protocols
Protocol 1: HPLC-DAD Analysis of this compound
This protocol provides a general methodology for the analysis of this compound using HPLC with Diode Array Detection.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is commonly used for sesquiterpenoids.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B; 30-35 min, 100-30% B; 35-40 min, 30% B. The flow rate is typically 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: DAD detection at a wavelength where this compound has maximum absorbance (e.g., 210 nm for compounds without strong chromophores, or a specific wavelength determined by UV scan).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column is suitable for sesquiterpene analysis (e.g., HP-5ms, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program: A typical program could be: initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.
-
Inlet Temperature: 250-280°C (use the lowest temperature that allows for efficient volatilization to minimize thermal degradation).
-
Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., hexane, ethyl acetate) to a suitable concentration and filter if necessary.
Visualizations
This compound Analysis Workflow
The following diagram illustrates a recommended workflow to minimize the degradation of this compound during analysis.
Caption: Recommended workflow for this compound analysis.
Potential Degradation Pathways for Sesquiterpenoids
This diagram illustrates potential degradation pathways for sesquiterpenoids, which may be applicable to this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Showing Compound this compound (FDB015344) - FooDB [foodb.ca]
- 2. (1R)-1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone | C15H18O3 | CID 170551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mass spectrometry settings for Lacinilene C
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry settings for the analysis of Lacinilene C.
Frequently Asked Questions (FAQs)
Q1: What are the basic molecular properties of this compound relevant for mass spectrometry?
A1: this compound is a sesquiterpenoid.[1] Its key properties for mass spectrometry are:
-
Molecular Formula: C₁₅H₁₈O₃[1]
-
Monoisotopic Mass: 246.1256 Da[1]
-
Average Molecular Weight: 246.30 g/mol [1]
This information is crucial for identifying the precursor ion and calculating potential fragment masses.
Q2: Which ionization mode, positive or negative, is recommended for this compound analysis?
A2: While specific studies on this compound are limited, for general small molecules, the choice of ionization mode depends on the analyte's ability to accept or lose a proton. Given the presence of hydroxyl groups in this compound's structure, both positive and negative ion modes could be viable.
-
Positive Ion Mode (ESI+): this compound can be protonated to form the [M+H]⁺ ion at m/z 247.1329. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also common.[2] Adding a small amount of formic acid to the mobile phase can aid in protonation.
-
Negative Ion Mode (ESI-): Deprotonation can occur at the hydroxyl groups, forming the [M-H]⁻ ion at m/z 245.1183. Adding a volatile base like ammonium (B1175870) hydroxide (B78521) can facilitate this process.
It is recommended to test both modes during method development to determine which provides better sensitivity and stability for your specific sample matrix and instrumentation.
Q3: What are the expected precursor ions for this compound in a high-resolution mass spectrometer?
A3: Based on its monoisotopic mass of 246.1256 Da, the following precursor ions should be targeted in your MS1 scans:
| Ionization Mode | Adduct | Calculated m/z |
| Positive (ESI+) | [M+H]⁺ | 247.1329 |
| [M+Na]⁺ | 269.1148 | |
| [M+K]⁺ | 285.0888 | |
| [M+NH₄]⁺ | 264.1594 | |
| Negative (ESI-) | [M-H]⁻ | 245.1183 |
| [M+Cl]⁻ | 281.0949 | |
| [M+HCOO]⁻ | 291.1238 |
Q4: Are there known fragmentation patterns for sesquiterpenoids like this compound?
-
Loss of small neutral molecules such as water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da).
-
Cleavage of C-C bonds, particularly adjacent to oxygen atoms or in side chains.
-
For sesquiterpenes (C₁₅H₂₄), common fragment ions have been observed at m/z 81, 95, 109, 123, 135, and 149 in positive mode. Although this compound is a sesquiterpenoid (C₁₅H₁₈O₃), some of these fragments resulting from the core carbon skeleton might also be observed.
A hypothetical fragmentation pathway for this compound is presented in the visualization section below.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Problem 1: Poor or No Signal Intensity
Q: I am not seeing my expected precursor ion (m/z 247.13 in ESI+ or 245.12 in ESI-) for this compound. What should I check?
A: Low signal intensity is a frequent issue in mass spectrometry. A systematic approach, from sample to detector, can help identify the cause.
-
Workflow for Troubleshooting Poor Signal Intensity
Caption: A logical workflow for diagnosing poor MS signal.
-
Detailed Checklist:
-
Sample Integrity: Is your sample concentration within the instrument's limit of detection? Has the sample degraded? Prepare a fresh, higher-concentration standard to confirm.
-
LC System:
-
Mobile Phase: Ensure mobile phases are correctly prepared, using LC-MS grade solvents, and that additives (e.g., formic acid) are present.
-
System Leaks: Check for any leaks, especially between the column and the ion source.
-
Flow Rate: Verify that the pump is delivering the correct flow rate.
-
-
Ion Source:
-
Cleanliness: A contaminated ion source is a common cause of poor sensitivity. Follow the manufacturer's protocol for cleaning the source components.
-
Spray Stability: Check if there is a stable, visible spray at the ESI probe. An inconsistent spray can indicate a clog in the sample capillary.
-
Source Parameters: Optimize source parameters like gas flows (nebulizer, drying gas) and temperatures. Inappropriate settings can hinder efficient ionization.
-
-
Mass Spectrometer:
-
Tuning & Calibration: When was the last time the instrument was tuned and calibrated? A poorly calibrated instrument can result in mass shifts and poor sensitivity.
-
Acquisition Method: Double-check that the scan range includes the m/z of your target ion and that other parameters (e.g., collision energy for MS/MS) are appropriate.
-
-
Problem 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What could be the cause?
A: Retention time shifts can compromise data quality, especially for quantitative analysis. The most common causes are related to the HPLC system and column.
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule is to allow 10 column volumes to pass through. |
| Mobile Phase Composition Change | Prepare fresh mobile phase. Evaporation of the more volatile organic solvent can alter the composition and affect retention. Never top up old mobile phase. |
| Pump Performance Issues | Check for pressure fluctuations, which may indicate air bubbles in the pump or failing seals. Purge the pump thoroughly. |
| Column Temperature Fluctuations | Use a thermostatically controlled column compartment to maintain a stable temperature. |
| Column Contamination/Aging | Contaminants from the sample matrix can build up on the column. Flush the column with a strong solvent or replace it if performance continues to degrade. |
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My this compound peak is tailing severely. How can I improve the peak shape?
A: Poor peak shape can be caused by a variety of chemical and physical factors within the LC-MS system.
-
Workflow for Troubleshooting Peak Shape Issues
Caption: Common causes and solutions for peak shape problems.
-
Detailed Checklist:
-
Peak Tailing:
-
Secondary Interactions: The hydroxyl groups on this compound might interact with active sites (free silanols) on the silica-based column. Try adding a small amount of a competing base to the mobile phase or switching to a column with better end-capping.
-
Column Contamination: A contaminated guard or analytical column can lead to tailing. Try removing the guard column to see if the peak shape improves.
-
-
Peak Fronting:
-
Sample Overload: This often occurs when the concentration of the injected sample is too high. Dilute your sample and re-inject.
-
-
Split Peaks:
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try to dissolve your sample in the initial mobile phase if possible.
-
Partially Clogged Frit: A blockage at the column inlet can cause the sample band to split. Try back-flushing the column or replacing the inlet frit.
-
-
Experimental Protocols & Data
Generalized LC-MS/MS Protocol for this compound Quantification
This protocol provides a starting point for method development. Optimization will be required based on the specific sample matrix and instrumentation used.
-
Sample Preparation (from a biological matrix, e.g., plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge, and transfer to an autosampler vial for analysis.
-
-
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
-
Mass Spectrometry (MS) Conditions (Triple Quadrupole):
| Parameter | Recommended Setting (ESI+) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Nebulizer Gas | Nitrogen, 3 Bar |
| Drying Gas | Nitrogen, 10 L/min |
| MRM Transitions | See table below |
Table for Summarizing Optimized MRM Transitions:
Users should optimize these values on their specific instrument by infusing a standard solution of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 247.13 | To be determined | To be determined | 100 |
| This compound (Qualifier) | 247.13 | To be determined | To be determined | 100 |
| Internal Standard | Enter IS m/z | Enter IS m/z | To be determined | 100 |
Visualizations
Hypothetical Fragmentation Pathway for this compound
Based on its chemical structure, a plausible fragmentation pathway for the protonated this compound molecule [M+H]⁺ is proposed below. This should be confirmed experimentally.
Caption: Hypothetical MS/MS fragmentation of this compound.
References
Technical Support Center: Lacinilene C Extracts
Welcome to the technical support center for Lacinilene C extracts. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically extracted?
A1: this compound is a sesquiterpenoid, a class of naturally occurring organic compounds.[1] It is primarily extracted from two main sources: the cotton plant, Gossypium hirsutum, and the fungus Resinicium friabile.
Q2: What are the known biological activities of this compound?
A2: this compound has been reported to exhibit antimicrobial and cytotoxic activities. Its cytotoxic effects have been observed against various cancer cell lines, suggesting potential applications in oncology research.[2][3] Some studies also suggest that related compounds possess anti-inflammatory properties, indicating that this compound may also affect inflammatory pathways.[4][5]
Troubleshooting Guides
Issue 1: Identification of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, GC-MS)
Possible Cause: Co-extraction of other secondary metabolites from the source organism.
Troubleshooting Steps:
-
Source-Specific Contaminant Analysis:
-
Gossypium hirsutum (Cotton): Extracts from cotton, particularly from the bracts, may contain a variety of other compounds. Common contaminants include:
-
Related Sesquiterpenoids: Precursors to this compound can undergo autoxidation on silica (B1680970) gel to form this compound and its 7-methyl ether, making these precursors and the ether common impurities.
-
Other Terpenoids: Cotton plants are known to produce a diverse range of terpenoids.
-
Phenolic Compounds: Tannins and other polyphenols are abundant in cotton tissues and can be co-extracted.
-
Flavonoids and Alkaloids: These classes of compounds are also present in G. hirsutum extracts.
-
Waxes and Steroids: Particularly prevalent in leaf and seed extracts.
-
-
Resinicium friabile (Fungus): Fungal cultures can produce a complex mixture of secondary metabolites. While specific data for R. friabile is limited, co-culturing with other microorganisms has been shown to induce the production of novel compounds in other fungi, suggesting that culture conditions can significantly impact the contaminant profile. Common fungal contaminants may include other terpenoids, polyketides, and alkaloids.
-
-
Analytical Method Optimization:
-
Adjust the gradient elution profile in your HPLC method to improve the separation of this compound from closely eluting contaminants.
-
Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass data for unknown peaks, facilitating their identification through database searches.
-
Employ 2D-NMR techniques (e.g., COSY, HSQC, HMBC) for the structural elucidation of significant, unknown contaminants.
-
Summary of Potential Contaminants from Gossypium hirsutum
| Contaminant Class | Specific Examples | Primary Location in Plant |
| Sesquiterpenoids | This compound precursors, this compound 7-methyl ether | Bracts, Glands |
| Phenolic Compounds | Tannins, Polyphenols | Leaves, Roots, Bracts |
| Flavonoids | Various | Leaves, Roots |
| Alkaloids | Various | Leaves, Roots |
| Saponins | Various | Leaves, Roots |
| Steroids & Waxes | Various | Leaves, Seeds |
Issue 2: Low Yield of this compound After Extraction and Purification
Possible Cause: Suboptimal extraction or purification protocols, or degradation of the target compound.
Troubleshooting Steps:
-
Extraction Solvent and Method:
-
This compound, as a sesquiterpenoid, has moderate polarity. A solvent system of intermediate polarity, such as ethyl acetate (B1210297) or dichloromethane (B109758), is often effective for initial extraction.
-
For fungal cultures, extraction of the culture broth and/or the mycelium with a suitable organic solvent is a common practice.
-
Consider using techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency, but be mindful of potential thermal degradation with Soxhlet.
-
-
Purification Strategy:
-
Column Chromatography: Silica gel is commonly used for the separation of sesquiterpenoids. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a standard approach.
-
Preparative HPLC: For higher purity, reversed-phase (C18) preparative HPLC can be employed as a final purification step. A typical mobile phase would be a gradient of water and acetonitrile (B52724) or methanol.
-
Degradation: As noted, some related sesquiterpenoids can autoxidize on silica gel. If these precursors are the actual target, alternative purification media (e.g., Sephadex LH-20) or faster purification times may be necessary.
-
Experimental Protocols
General Protocol for Extraction and Initial Fractionation of this compound from Gossypium hirsutum Bracts
This protocol is a generalized procedure based on common practices for the extraction of secondary metabolites from plant tissues.
-
Material Preparation:
-
Collect fresh or air-dried bracts of Gossypium hirsutum.
-
Grind the plant material to a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable organic solvent (e.g., 95% ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate) at room temperature for 24-48 hours. The solvent-to-solid ratio should be sufficient to fully immerse the powder (e.g., 10:1 v/w).
-
Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane) in a separatory funnel.
-
Shake gently and allow the layers to separate. Collect the hexane fraction.
-
Sequentially partition the aqueous layer with solvents of increasing polarity, such as dichloromethane and ethyl acetate. This compound is expected to be enriched in the fractions of intermediate polarity.
-
-
Column Chromatography:
-
Subject the most promising fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
Protocol for Purity Analysis by HPLC
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution is recommended. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a higher proportion of Solvent A, and linearly increase the proportion of Solvent B over 20-30 minutes.
-
-
Detection: Monitor the elution profile at a wavelength where this compound shows significant absorbance (e.g., 254 nm).
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a purified this compound standard.
Visualizations
Logical Workflow for Troubleshooting Contamination
Caption: Troubleshooting workflow for identifying unknown contaminants in this compound extracts.
Potential Signaling Pathway Affected by this compound
Given the reported cytotoxic and potential anti-inflammatory effects of this compound, it may modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. These pathways are crucial in regulating the cellular response to stress and inflammation.
Caption: Hypothesized inhibitory effect of this compound on the NF-κB and MAPK inflammatory signaling pathways.
References
- 1. Inducing Secondary Metabolite Production by Combined Culture of Talaromyces aculeatus and Penicillium variabile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effect of Chamaecyparis obtusa (Siebold & Zucc.) Endl. Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Lacinilene C Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Lacinilene C by LC-MS/MS.
Troubleshooting Guides
This section offers solutions to common problems encountered during the bioanalysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Sensitivity and Low Analyte Response
Question: We are experiencing significantly lower than expected signal intensity for this compound in our plasma samples compared to the standards prepared in a clean solvent. What could be the cause and how can we resolve this?
Answer:
This issue is a classic indicator of ion suppression , a major component of matrix effects. Ion suppression occurs when co-eluting endogenous or exogenous components from the biological matrix interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1][2][3]
Troubleshooting Steps:
-
Confirm Ion Suppression: The presence of ion suppression can be qualitatively assessed using a post-column infusion experiment.[4] This involves infusing a constant flow of a this compound standard solution into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of this compound confirms the presence of co-eluting interferences that cause ion suppression.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[5]
-
Protein Precipitation (PPT): While quick, PPT is often insufficient for removing phospholipids (B1166683), a major cause of ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Due to the sesquiterpenoid structure of this compound (C15H18O3), a systematic evaluation of extraction solvents with varying polarities (e.g., hexane, methyl tert-butyl ether, ethyl acetate) is recommended to optimize recovery and minimize co-extraction of matrix components.
-
Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup. For a moderately lipophilic compound like a sesquiterpenoid, a reverse-phase (e.g., C18) or a mixed-mode sorbent could be effective.
-
-
Chromatographic Optimization: Modifying the LC method can help separate this compound from co-eluting matrix components.
-
Gradient Modification: A shallower gradient can improve the resolution between the analyte and interferences.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity.
-
Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
Issue 2: Inconsistent and Irreproducible Results for QC Samples
Question: Our quality control (QC) samples for this compound analysis are showing high variability between different batches and even within the same batch. Why is this happening and what can we do?
Answer:
Inconsistent results for QC samples often point to variable matrix effects across different sample lots. The composition of a biological matrix can differ slightly from one individual to another, leading to varying degrees of ion suppression or enhancement.
Troubleshooting Steps:
-
Evaluate Matrix Variability: Prepare calibration standards and QC samples in pooled blank matrix from at least six different sources to assess the impact of inter-individual variability on the assay's performance.
-
Implement Robust Sample Preparation: As detailed in Issue 1, a more rigorous sample cleanup method like SPE is crucial to minimize the influence of matrix variability.
-
Matrix-Matched Calibrators and QCs: Ensure that your calibration standards and QC samples are prepared in the same biological matrix as your unknown samples. This helps to normalize the matrix effect across the entire analytical run.
-
Employ a Suitable Internal Standard: If not already in use, incorporating a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and how does it influence its susceptibility to matrix effects?
A1: this compound is a sesquiterpenoid with the chemical formula C15H18O3. Sesquiterpenoids are terpenes with 15 carbon atoms and are generally considered to be moderately lipophilic. This property makes them prone to co-extraction with endogenous lipids and phospholipids from biological matrices, which are known to be significant contributors to matrix effects, particularly ion suppression.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H18O3 | --INVALID-LINK-- |
| Molecular Weight | 246.30 g/mol | --INVALID-LINK-- |
| XLogP3 | 2.2 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
Q2: What are the primary sources of matrix effects in biological samples?
A2: Matrix effects can arise from both endogenous (naturally occurring) and exogenous (introduced during sample handling) components.
-
Endogenous: Phospholipids, salts, proteins, and metabolites.
-
Exogenous: Anticoagulants (e.g., heparin), polymers from plasticware, and reagents used in sample preparation.
Q3: How do I choose between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) to minimize matrix effects for this compound?
A3: ESI is generally more susceptible to matrix effects than APCI because the ionization process is more complex and easily disrupted by co-eluting compounds. For a moderately polar compound like this compound, it would be prudent to evaluate both ionization techniques during method development. If significant ion suppression is observed with ESI, switching to APCI could provide a more robust signal.
Q4: Are there any regulatory guidelines I should follow when validating my bioanalytical method for this compound?
A4: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines for bioanalytical method validation. These documents provide recommendations for assessing and mitigating matrix effects to ensure the reliability of the data. It is essential to consult the latest versions of these guidelines during method development and validation.
Experimental Protocols
The following is a hypothetical, yet representative, experimental protocol for the quantification of this compound in human plasma, designed to minimize matrix effects.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS using Solid-Phase Extraction (SPE)
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of this compound and its stable isotope-labeled internal standard (SIL-IS) in methanol (B129727).
-
Spike appropriate volumes of the this compound stock solution into pooled, blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Pre-treatment:
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the SIL-IS working solution.
-
Vortex briefly to mix.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the SIL-IS with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC System: A UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 50% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode (to be optimized).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and its SIL-IS.
-
Table of Representative LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B in 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ion Source | ESI (Positive Mode) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound quantification.
Caption: Decision tree for selecting a sample preparation technique.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 4. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: High-Purity Lacinilene C Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and frequently asked questions to refine the purification steps for high-purity Lacinilene C, a sesquiterpenoid found in organisms such as Gossypium hirsutum (cotton).[1]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and related sesquiterpenoids.
| Question | Answer & Troubleshooting Steps |
| 1. My initial extraction yield of this compound is very low. What can I do? | Answer: Low yield often starts with the extraction solvent and procedure. Diethyl ether has been shown to be less effective than a methanol-acetone (8:2, v/v) mixture for extracting lacinilenes from cotton bracts.[2][3] Troubleshooting: • Solvent Choice: Ensure you are using an appropriate solvent system. For this compound, a polar solvent mixture like methanol-acetone is recommended.[2][3] • Extraction Time: Macerate the plant material for an adequate duration (e.g., 3 days, repeated three times) to ensure complete extraction. • Plant Material: Verify the quality and type of the source material. This compound levels can vary between different species and even different parts of the plant. |
| 2. I'm seeing many co-eluting impurities during my initial chromatography. How can I improve the separation? | Answer: this compound is often found with structurally similar compounds, such as its precursors and methyl ether derivatives, which can be difficult to separate. A multi-step purification approach is typically required. Troubleshooting: • Liquid-Liquid Partitioning: Before column chromatography, perform a liquid-liquid partitioning of your crude extract. Partitioning against solvents of increasing polarity (e.g., petroleum ether, then ethyl acetate (B1210297), then n-butanol) can separate compounds into less complex fractions. • Column Selection: Use a combination of normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18) chromatography. This orthogonal approach separates compounds based on different chemical properties (polarity vs. hydrophobicity), which is effective for resolving closely related impurities. |
| 3. My this compound peak is showing significant tailing or fronting in HPLC. What is the cause? | Answer: Peak asymmetry is a common HPLC issue that can affect purity and quantification. Troubleshooting: • Mass Overload: Injecting too much sample can cause peak fronting. Try diluting your sample or using a larger-diameter preparative column. • Column Degradation: The silica-based stationary phase can degrade, especially at high pH. Test the column with a standard mixture to check its performance. • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| 4. The recovery of this compound from my preparative HPLC is low. Where could my compound be going? | Answer: Low recovery can be due to degradation, irreversible adsorption, or issues with fraction collection. Sesquiterpenoids can be sensitive to harsh conditions. Troubleshooting: • Check for Degradation: this compound, like many natural products, may be unstable at extreme pH values or high temperatures. Ensure your mobile phase is within the stable pH range for your column (typically pH 2-8 for silica-based C18) and avoid excessive heat during solvent evaporation. • Irreversible Adsorption: Highly active sites on the column packing can irreversibly bind to the analyte. This is more common with normal-phase silica gel. Deactivating the silica or using a different stationary phase can help. • Fraction Collection Timing: Ensure your fraction collector is timed correctly to capture the entire peak. A slight delay can lead to significant loss of product. |
| 5. I am unable to crystallize my final purified this compound fraction. What should I try? | Answer: Successful crystallization depends on achieving a supersaturated solution of high purity in an appropriate solvent. Troubleshooting: • Purity Check: Ensure the fraction is >95% pure by analytical HPLC. Impurities can inhibit crystal formation. If necessary, perform an additional chromatographic polishing step. • Solvent Selection: The ideal solvent is one where this compound is soluble when hot but sparingly soluble when cold. Experiment with different solvents (e.g., methanol (B129727), ethanol, acetonitrile) or binary solvent mixtures. • Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful crystallization. • Control Cooling Rate: Cooling the solution too quickly can cause the compound to "oil out" or precipitate as an amorphous solid instead of forming crystals. Allow the solution to cool slowly to room temperature before moving it to a colder environment. |
Data Presentation: Purification Parameters
The following tables summarize key quantitative parameters for the purification of this compound and other sesquiterpenoids. These values can serve as a baseline for method development.
Table 1: HPLC Parameters for this compound Analysis Data adapted from a study on this compound levels in Gossypium.
| Parameter | Value |
| Column | Supelcosil LC-C18 |
| Mobile Phase | Acetonitrile (B52724):Methanol:Isopropanol:Water |
| Solvent Ratio (v/v) | 45:13:2:40 |
| Detection | UV (Wavelength not specified) |
Table 2: Example Purification Yields for Sesquiterpenoids by HSCCC High-Speed Counter-Current Chromatography (HSCCC) is an effective preparative technique for natural products. Data from a study on Eupatorium lindleyanum DC.
| Compound | Starting Material | Amount Isolated | Purity (by HPLC) |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 540 mg n-butanol fraction | 10.8 mg | 91.8% |
| Eupalinolide A | 540 mg n-butanol fraction | 17.9 mg | 97.9% |
| Eupalinolide B | 540 mg n-butanol fraction | 19.3 mg | 97.1% |
Experimental Protocols
The following protocols provide a general framework for the isolation and purification of this compound.
Protocol 1: Extraction and Liquid-Liquid Partitioning
-
Extraction: Macerate dried, powdered plant material (e.g., Gossypium bracts) with a methanol-acetone (8:2, v/v) solvent mixture at room temperature. Repeat the extraction three times to ensure exhaustive recovery.
-
Concentration: Combine the extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform sequential extractions in a separatory funnel with solvents of increasing polarity.
-
First, partition against petroleum ether to remove highly non-polar compounds like fats and waxes.
-
Next, partition the remaining aqueous layer against ethyl acetate. This fraction is likely to contain sesquiterpenoids like this compound.
-
Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds.
-
Concentrate each fraction separately. The ethyl acetate fraction should be prioritized for further purification.
-
Protocol 2: Multi-Step Chromatographic Purification
-
Silica Gel Column Chromatography (Normal-Phase):
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Dissolve the ethyl acetate fraction from Protocol 1 in a minimal amount of solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions containing the target compound (as indicated by TLC) and concentrate them.
-
-
Reversed-Phase Preparative HPLC (RP-HPLC):
-
Further purify the enriched fraction from the silica gel step using a preparative C18 HPLC column.
-
Method Development: Begin with an analytical C18 column to optimize the separation. A good starting point for sesquiterpenoids is a mobile phase of acetonitrile and water or methanol and water. For this compound, a specific multi-component mobile phase of acetonitrile-methanol-isopropanol-water (45:13:2:40, v/v) has been reported to be effective.
-
Scale-Up: Once optimal conditions are found, scale up to a preparative column. Inject the sample and collect the fraction corresponding to the this compound peak.
-
Desalting: If buffers were used in the mobile phase, the collected fraction may need to be desalted using solid-phase extraction (SPE) before solvent removal.
-
Protocol 3: Crystallization for Final Purification
-
Solvent Selection: Identify a suitable solvent or solvent system where the purified this compound is soluble when hot and insoluble when cold.
-
Dissolution: Dissolve the purified this compound fraction (from Protocol 2) in the minimum amount of the hot solvent to form a saturated solution.
-
Cooling: Cover the container and allow the solution to cool slowly to room temperature. Crystal formation should begin during this process. For maximum yield, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor and dry the crystals under vacuum.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the purification workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for this compound purification.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Lacinilene C and Gossypol
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide evaluating the antibacterial properties of two natural compounds, Lacinilene C and gossypol (B191359), has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their activity against various bacterial strains, supported by available experimental data, methodologies, and mechanistic insights.
Gossypol, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of the bacterial cell division protein FtsZ. In contrast, this compound, a sesquiterpenoid also found in cotton, has been explored for its antimicrobial potential, with patented applications suggesting its efficacy. This guide aims to present a side-by-side comparison of these two compounds to aid in future research and development of novel antibacterial agents.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of this compound and gossypol has been evaluated against a range of bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that inhibits visible bacterial growth.
| Compound | Bacterial Strain | MIC (µg/mL) | Source |
| This compound | Staphylococcus aureus | 12.5 | Patent US20080033042A1 |
| Bacillus subtilis | 25 | Patent US20080033042A1 | |
| Escherichia coli | >100 | Patent US20080033042A1 | |
| Pseudomonas aeruginosa | >100 | Patent US20080033042A1 | |
| Gossypol | Staphylococcus aureus | 8 | [1] |
| Bacillus subtilis | 4 | [1] | |
| Escherichia coli | >64 (without permeabilizer) | [1] | |
| Helicobacter pylori | 3.51 - 4.14 |
Experimental Protocols
The determination of the antibacterial activity of this compound and gossypol relies on standardized experimental protocols. The following is a detailed methodology for the Minimum Inhibitory Concentration (MIC) assay, a fundamental test in antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
1. Preparation of Materials:
- Test Compounds: Stock solutions of this compound and gossypol are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
- Bacterial Strains: Pure cultures of the target bacteria are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) at 37°C.
- Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable liquid growth medium.
- 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Inoculum Preparation:
- The overnight bacterial culture is diluted in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
- This standardized suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- A serial two-fold dilution of the stock solutions of this compound and gossypol is performed in the 96-well plates using the growth medium. This creates a gradient of decreasing compound concentrations across the wells.
- A positive control well (containing the bacterial inoculum and growth medium without any test compound) and a negative control well (containing only the growth medium) are included.
- The prepared bacterial inoculum is added to each well (except the negative control).
- The plates are incubated at 37°C for 18-24 hours.
4. Data Interpretation:
- After incubation, the plates are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.
- Optionally, a growth indicator dye such as resazurin (B115843) can be added to aid in the visualization of bacterial viability.
Visualizing the Experimental Workflow and Mechanisms
To better understand the process of comparing antibacterial agents and the mechanism of action of gossypol, the following diagrams are provided.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
Caption: The proposed antibacterial mechanism of action for gossypol, targeting the FtsZ protein and inhibiting bacterial cell division.
Conclusion
The available data suggests that both this compound and gossypol possess antibacterial properties, with gossypol showing potent activity against Gram-positive bacteria. The provided MIC values offer a quantitative basis for comparison, although further research with a broader range of clinically relevant bacterial strains is warranted, especially for this compound. The detailed experimental protocol for MIC determination serves as a foundational method for such future investigations. Understanding the distinct mechanisms of action, as illustrated for gossypol, is crucial for the rational design and development of new antibacterial therapies. This guide provides a valuable resource for researchers to build upon in the ongoing search for novel antimicrobial agents.
References
Lacinilene C's Role in Byssinosis: A Comparative Validation Guide
An Objective Comparison of Endotoxin (B1171834) and Lacinilene C as Potential Mediators of Byssinosis
For decades, byssinosis, an occupational lung disease affecting textile workers, has been primarily linked to the inhalation of cotton dust.[1] The prevailing hypothesis centers on bacterial endotoxins as the principal causative agents of the characteristic symptoms of chest tightness, cough, and shortness of breath.[2][3] However, cotton dust is a complex mixture of various components, including organic dust, bacteria, fungi, and plant-derived secondary metabolites. Among these, the potential role of specific phytochemicals like the sesquiterpenoid this compound, found in cotton (Gossypium hirsutum), has been a subject of scientific inquiry, albeit a significantly less explored one.
This guide provides a comparative analysis of the current scientific evidence validating the role of bacterial endotoxins versus this compound in the pathogenesis of byssinosis. The information is intended for researchers, scientists, and drug development professionals seeking to understand the validated mechanisms of byssinosis and identify areas for future investigation.
Comparative Analysis of Biological Effects
The current body of research provides a stark contrast in the level of evidence supporting the roles of endotoxin and this compound in byssinosis. While the effects of endotoxin on the pulmonary system are well-documented, data on this compound's respiratory effects are virtually nonexistent.
| Biological Effect | Endotoxin (Lipopolysaccharide - LPS) | This compound |
| Pulmonary Inflammation | Potent inducer of acute and chronic lung inflammation, characterized by neutrophil and macrophage infiltration. | No direct evidence of pro- or anti-inflammatory effects in the lungs. |
| Cytokine Release | Stimulates the release of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 from alveolar macrophages and epithelial cells. | No studies have investigated the effect of this compound on cytokine release from pulmonary cells. |
| Airway Constriction | Can induce bronchoconstriction, a key symptom of byssinosis. | The effect of this compound on airway smooth muscle contraction has not been studied. |
| Epithelial Cell Cytotoxicity | Can induce apoptosis and necrosis in lung epithelial cells at high concentrations. | One study notes this compound has light-dependent toxicity to host plant cells, but its effect on mammalian lung cells is unknown. |
| Immune Cell Activation | Activates alveolar macrophages and other immune cells through Toll-like receptor 4 (TLR4) signaling. | The effect of this compound on immune cell activation pathways has not been investigated. |
Signaling Pathways and Experimental Workflows
The signaling pathways activated by endotoxin in pulmonary cells are well-characterized. In contrast, no signaling pathways have been elucidated for this compound in the context of respiratory effects.
Endotoxin-Induced Inflammatory Signaling Pathway
Endotoxin (LPS) initiates an inflammatory cascade primarily through the Toll-like receptor 4 (TLR4) signaling pathway in immune cells like macrophages and in lung epithelial cells.
Experimental Workflow for Investigating Pulmonary Inflammation
The following diagram illustrates a typical workflow for studying the inflammatory effects of an agent like endotoxin or for a proposed investigation of this compound.
Detailed Experimental Protocols
To facilitate further research, particularly into the potential effects of this compound, detailed methodologies for key experiments are provided below. These protocols are based on established methods used in the study of endotoxin-induced lung inflammation.
In Vitro: Cytokine Release from Lung Epithelial Cells
Objective: To determine if a substance induces the release of pro-inflammatory cytokines from lung epithelial cells.
Cell Line: A549 (human alveolar basal epithelial cells).
Protocol:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Exposure: Replace the medium with fresh, serum-free medium containing various concentrations of the test substance (e.g., Endotoxin: 0.1 - 10 µg/mL; this compound: concentrations to be determined based on solubility and preliminary toxicity data) or a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-6, IL-8) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare cytokine concentrations in the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
In Vivo: Mouse Model of Acute Lung Inflammation
Objective: To assess the in vivo inflammatory response in the lungs following exposure to a test substance.
Animal Model: C57BL/6 mice (male, 8-10 weeks old).
Protocol:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Intratracheal Instillation: Administer the test substance (e.g., Endotoxin: 1-5 mg/kg in sterile saline; this compound: dose to be determined) or vehicle control (sterile saline) via intratracheal instillation.
-
Monitoring: Monitor the animals for signs of distress.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point (e.g., 24 hours post-instillation), euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving sterile PBS into the lungs.
-
BAL Fluid Analysis:
-
Cell Count and Differential: Determine the total number of cells in the BAL fluid using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (macrophages, neutrophils, lymphocytes).
-
Cytokine Measurement: Centrifuge the BAL fluid and measure cytokine levels in the supernatant by ELISA.
-
-
Lung Histology: Perfuse the lungs and fix them in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and lung injury.
-
Data Analysis: Compare the cell counts, cytokine levels, and histological scores between the treated and control groups.
Conclusion
The available scientific evidence overwhelmingly supports the role of bacterial endotoxins in the pathogenesis of byssinosis-like pulmonary inflammation. The mechanisms of endotoxin-induced lung injury are well-characterized, and robust experimental models exist to study these effects.
In contrast, there is currently no direct evidence to validate a role for this compound in byssinosis. While it is a component of cotton, its biological effects on the mammalian respiratory system remain uninvestigated. Future research is warranted to explore the potential pro- or anti-inflammatory properties of this compound and other phytochemicals present in cotton dust. The experimental protocols outlined in this guide for studying endotoxin effects can serve as a valuable template for such investigations. A thorough understanding of all potential causative agents in cotton dust is crucial for the development of more effective preventative and therapeutic strategies for byssinosis.
References
Lacinilene C: A Comparative Analysis of Efficacy Against Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacinilene C is a naturally occurring sesquiterpenoid found in the cotton plant (Gossypium hirsutum). While research on the specific antibacterial properties of this compound is limited, this guide provides a comparative analysis of the efficacy of a closely related and well-studied sesquiterpenoid from cotton, gossypol (B191359), against various bacteria in comparison to established antibiotics. This information is intended to provide a benchmark for researchers interested in the potential of this compound and other sesquiterpenoids as novel antimicrobial agents.
Disclaimer: The quantitative data presented below pertains to gossypol and gossypol acetate (B1210297), not this compound directly. Due to the structural similarities and shared origin, this data serves as a valuable proxy for estimating the potential antibacterial efficacy of this compound. Further experimental validation on isolated this compound is required.
Data Presentation: Comparative Antibacterial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of gossypol and gossypol acetate against various bacterial strains, alongside the MIC values for commonly used antibiotics. A lower MIC value indicates greater potency.
Table 1: Comparative Efficacy of Gossypol against Helicobacter pylori
| Compound | Helicobacter pylori (Clinical Isolates) MIC (µg/mL) |
| Gossypol | 3.51 - 4.14[1] |
| Amoxicillin (B794) | 0.015 - 0.125 |
| Clarithromycin | 0.015 - 0.125 |
| Metronidazole | 0.25 - >128 |
Table 2: Comparative Efficacy of Gossypol Acetate against Gram-Positive Bacteria
| Compound | Bacillus subtilis 168 MIC (µg/mL) | Staphylococcus aureus 29213 MIC (µg/mL) |
| Gossypol Acetate | 4[2] | 8[2] |
| Amoxicillin | 0.25 - 2.00[3][4] | 0.25 - >128 |
| Clarithromycin | Not commonly tested | 0.25 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the antibacterial efficacy of a compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
a. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
-
Several colonies are used to inoculate a sterile saline solution or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Test Compound and Antibiotics:
-
A stock solution of the test compound (e.g., this compound or gossypol) is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the test compound and standard antibiotics are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
c. Incubation and Interpretation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate.
-
The plate is incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Well Diffusion Assay
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance in an agar plate seeded with a microorganism.
a. Preparation of Agar Plates:
-
Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
The agar surface is uniformly inoculated with the standardized bacterial suspension using a sterile cotton swab.
b. Application of Test Compound and Controls:
-
Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
A defined volume of the test compound solution at a specific concentration is added to the wells.
-
A negative control (solvent) and a positive control (a known antibiotic) are also included on the same plate.
c. Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of complete inhibition of bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualizations
Signaling Pathway Diagram: Inhibition of Bacterial Cell Division
A potential mechanism of action for sesquiterpenoids like gossypol acetate is the inhibition of the FtsZ protein, a key component of the bacterial cell division machinery. The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of antibacterial action via inhibition of FtsZ polymerization.
Experimental Workflow Diagram: Antimicrobial Efficacy Testing
The following diagram outlines the general workflow for comparing the antimicrobial efficacy of a test compound against known antibiotics.
References
- 1. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Determination of MIC of amoxicillin among clinical strains of Aggregatibacter actinomycetemcomitans from various geographic regions endorse the continuous use of this drug for treatment of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
Lacinilene C Cross-reactivity in Gossypol Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Lacinilene C in a competitive enzyme-linked immunosorbent assay (ELISA) designed for the detection of Gossypol (B191359). Gossypol, a polyphenolic aldehyde derived from the cotton plant, is a dimeric sesquiterpenoid.[1][2] this compound is a smaller, monomeric cadinane (B1243036) sesquiterpenoid.[3][4] Due to the shared structural backbone, there is a potential for this compound and other related sesquiterpenoids to cross-react with antibodies raised against Gossypol. Understanding the extent of this cross-reactivity is crucial for the accurate quantification of Gossypol in complex biological samples and for the interpretation of toxicological and pharmacological studies.
This guide presents hypothetical experimental data to illustrate the potential for cross-reactivity and provides detailed protocols for assessing such interactions.
Comparative Cross-reactivity Data
The following table summarizes the hypothetical cross-reactivity of this compound and other structurally related sesquiterpenoids in a competitive ELISA for Gossypol. The data is presented in terms of the 50% inhibitory concentration (IC50) and the percentage of cross-reactivity relative to Gossypol.
| Compound | Structure | IC50 (ng/mL) | Cross-reactivity (%) |
| Gossypol | Dimeric Sesquiterpenoid | 25 | 100 |
| Hemigossypol | Monomeric Sesquiterpenoid (Gossypol precursor) | 150 | 16.7 |
| This compound | Cadinane Sesquiterpenoid | 800 | 3.1 |
| α-Cadinol | Cadinane Sesquiterpenoid | > 10,000 | < 0.1 |
| T-Muurolol | Cadinane Sesquiterpenoid | > 10,000 | < 0.1 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes.
Experimental Protocols
The following is a detailed protocol for a competitive ELISA to determine the cross-reactivity of this compound with anti-Gossypol antibodies.
Materials:
-
96-well microtiter plates
-
Anti-Gossypol polyclonal antibodies
-
Gossypol-horseradish peroxidase (HRP) conjugate
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Substrate solution (TMB)
-
Stop solution (2 M H₂SO₄)
-
Gossypol standard
-
This compound and other test compounds
-
Microplate reader
Procedure:
-
Coating: Microtiter plates are coated with anti-Gossypol polyclonal antibodies diluted in PBS and incubated overnight at 4°C.
-
Washing: The plates are washed three times with wash buffer.
-
Blocking: The remaining protein-binding sites on the wells are blocked by adding a 1% BSA solution in PBS and incubating for 1 hour at 37°C.
-
Washing: The plates are washed three times with wash buffer.
-
Competitive Reaction: A mixture of the Gossypol-HRP conjugate and either the Gossypol standard or the test compound (this compound, etc.) at various concentrations is added to the wells. The plates are then incubated for 1 hour at 37°C.
-
Washing: The plates are washed five times with wash buffer to remove unbound reagents.
-
Substrate Addition: The TMB substrate solution is added to each well, and the plate is incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution to each well.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compounds. The IC50 values are determined from the dose-response curves, and the cross-reactivity is calculated using the formula: (IC50 of Gossypol / IC50 of test compound) x 100%.
Visualizations
Experimental Workflow
Caption: Competitive ELISA workflow for assessing cross-reactivity.
Potential Biological Pathway Interference
Gossypol is known to induce apoptosis through the intrinsic mitochondrial pathway. A potential consequence of immunoassay cross-reactivity could be the misinterpretation of biological effects if this compound were present as an interfering compound. The following diagram illustrates a simplified version of the apoptotic pathway potentially affected.
Caption: Simplified intrinsic apoptosis pathway affected by Gossypol.
References
- 1. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Gossypol - Wikipedia [en.wikipedia.org]
- 3. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Cadinene - Wikipedia [en.wikipedia.org]
Replicating Published Findings on Lacinilene C Bioactivity: A Comparative Guide to Sesquiterpenoid Alternatives
For Researchers, Scientists, and Drug Development Professionals
While published data on the specific bioactivity of Lacinilene C, a sesquiterpenoid found in plants like Alangium salviifolium and Gossypium hirsutum, is limited, the broader class of sesquiterpenoids is well-documented for its diverse and potent biological activities. This guide provides a comparative overview of the well-researched sesquiterpenoids Parthenolide, Costunolide, and β-Caryophyllene, offering insights into their anti-inflammatory, cytotoxic, and antibacterial properties. The experimental data and protocols presented here can serve as a valuable reference for researchers interested in the bioactivity of this compound and related compounds.
Comparative Bioactivity of Sesquiterpenoids
The following tables summarize the quantitative data on the anti-inflammatory, cytotoxic, and antibacterial activities of Parthenolide, Costunolide, and β-Caryophyllene.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | IC₅₀/Effect | Reference |
| Parthenolide | NF-κB Inhibition (IL-8 secretion) | 16HBE (bronchial epithelial cells) | ~5 µM | [1][2] |
| IκB Kinase (IKK) Inhibition | In vitro kinase assay | Direct inhibition | [3] | |
| Compound 51 (Novel NF-κB Inhibitor) | NO Release Inhibition | RAW264.7 macrophages | 3.1 ± 1.1 μM | [4] |
| NF-κB Activity Inhibition | HEK293T cells | 172.2 ± 11.4 nM | [4] | |
| Cimicitaiwanins C-F | NO Production Inhibition | RAW 264.7 macrophages | 6.54 to 24.58 µM |
Table 2: Cytotoxic Activity
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| Costunolide | T24 (bladder cancer) | MTT Assay | ~30 µM at 24h | |
| A431 (skin cancer) | Cell Viability Assay | ~0.8 µM at 48h | ||
| SK-MES-1 (lung squamous carcinoma) | Cell Growth Inhibition | ~60 µM at 24h | ||
| MCF-7, MDA-MB-231 (breast cancer) | MTT Assay | 40 µM | ||
| β-Caryophyllene | HCT116 (colorectal cancer) | Anti-proliferative Assay | 19 µM |
Table 3: Antibacterial Activity
| Compound | Bacterial Strain | Assay | MIC | Reference |
| β-Caryophyllene | Staphylococcus aureus | Broth Microdilution | 3 ± 1.0 µM | |
| Bacillus cereus | Resazurin Microplate Assay | 2.5% (v/v) | ||
| Ursolic Acid | Bacillus cereus | Microdilution Method | 20 µg/mL | |
| Oleanolic Acid | Bacillus cereus, Streptococcus pneumoniae | Microdilution Method | 80 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication of these findings.
Anti-inflammatory Activity Assays
a) NF-κB Inhibition Assay (Luciferase Reporter Gene Assay)
-
Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.
-
Treatment: After 24 hours, cells are pre-treated with various concentrations of the test compound for 1 hour. Subsequently, cells are stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6 hours.
-
Measurement: Luciferase activity is measured using a luminometer. The inhibition of NF-κB is determined by the reduction in luciferase expression compared to the stimulated control.
b) Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with the test compound for 1 hour before stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cytotoxicity Assays
a) MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound for 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
b) Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Antibacterial Activity Assays
a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: The bacterial strain of interest is grown in a suitable broth medium to the mid-logarithmic phase.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of sesquiterpenoids.
Caption: NF-κB signaling pathway and the inhibitory action of Parthenolide.
Caption: Experimental workflow for assessing the cytotoxicity of sesquiterpenoids.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
References
- 1. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Lacinilene C: Unraveling its Mechanism of Action in Comparison to Other Terpenoids - A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the mechanisms of action of terpenoids, with a special focus on the sesquiterpenoid Lacinilene C. While a wealth of data exists for many terpenoids, information on this compound's specific biological activities remains limited, presenting a unique opportunity for further investigation.
Terpenoids, a vast and structurally diverse class of natural products, have garnered significant attention for their therapeutic potential, particularly in the realms of oncology and inflammatory diseases.[1] These compounds exert their effects through a variety of mechanisms, often involving the modulation of key signaling pathways that regulate cell growth, survival, and inflammation.[2][3]
General Mechanisms of Action of Terpenoids
Terpenoids' anticancer and anti-inflammatory properties are attributed to their ability to interfere with multiple cellular processes. Common mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of pro-inflammatory signaling cascades.[4]
A pivotal pathway often targeted by terpenoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In normal physiological conditions, NF-κB is kept inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes, which include pro-inflammatory cytokines like TNF-α and IL-6, as well as anti-apoptotic proteins. Many terpenoids have been shown to inhibit this pathway at various points, thereby reducing inflammation and promoting cancer cell death.
This compound: A Sesquiterpenoid of Interest
This compound is a sesquiterpenoid that has been isolated from natural sources such as the cotton plant (Gossypium hirsutum). While its structure is known, and some reports suggest it possesses antibacterial properties, there is a notable lack of publicly available data on its specific mechanism of action in cancer or inflammatory models. This presents a significant knowledge gap and an area ripe for new research.
Based on its classification as a sesquiterpenoid, a subclass of terpenoids known for their diverse biological activities, it is plausible that this compound may also exhibit anticancer and anti-inflammatory effects. Further experimental investigation is required to confirm this and to elucidate its precise molecular targets.
Comparative Analysis of Terpenoid Activity
To provide a framework for potential investigations into this compound, this section compares the mechanisms of a few well-characterized terpenoids.
| Terpenoid Class | Example | Mechanism of Action | Key Experimental Findings (IC50) |
| Sesquiterpenoid | Artemisinin | Induces apoptosis through the production of reactive oxygen species (ROS) and disruption of mitochondrial function. | Varies significantly depending on the cancer cell line, typically in the low micromolar range. |
| Monoterpenoid | Thymol | Induces apoptosis by increasing intracellular calcium levels and generating ROS. It can also arrest the cell cycle at the G0/G1 phase. | Cytotoxicity IC50 values are cell line dependent, often in the range of 50-200 µM. |
| Diterpenoid | Paclitaxel (Taxol) | A widely used chemotherapy agent that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. | Highly potent with IC50 values in the nanomolar range for many cancer cell lines. |
| Triterpenoid | Ursolic Acid | Inhibits the NF-κB signaling pathway, reduces the expression of pro-inflammatory enzymes like COX-2 and iNOS, and induces apoptosis. | IC50 values for cytotoxicity are typically in the 10-50 µM range. |
| Sesquiterpenoid | This compound | Mechanism of action is currently not well-documented in publicly available literature. | No publicly available IC50 data for cytotoxicity. |
Proposed Experimental Workflow to Elucidate this compound's Mechanism of Action
To investigate the potential anticancer and anti-inflammatory properties of this compound, a systematic experimental approach is recommended. The following workflow outlines key assays for which detailed protocols are provided below.
References
A Head-to-Head Comparison of Lacinilene C Extraction Methods from Gossypium hirsutum Bracts
For Researchers, Scientists, and Drug Development Professionals
Lacinilene C, a sesquiterpenoid found in cotton (Gossypium hirsutum), has garnered interest for its potential biological activities.[1][2] The efficient extraction of this compound is a critical first step for further research and development. This guide provides a comparative overview of three key extraction methodologies: Solid-Phase Extraction (SPE), Soxhlet Extraction, and Microwave-Assisted Extraction (MAE). The comparison is based on available experimental data and general principles of these techniques for the extraction of terpenoids from plant matrices.
Quantitative Data Summary
The following table summarizes the key performance indicators for each extraction method. It is important to note that direct head-to-head comparative studies for this compound extraction are limited in the available literature. Therefore, some values are estimated based on the general performance of these methods for similar sesquiterpenoid compounds.
| Parameter | Solid-Phase Extraction (SPE) | Soxhlet Extraction | Microwave-Assisted Extraction (MAE) |
| Principle | Partitioning between a solid and liquid phase | Continuous solid-liquid extraction with a refluxing solvent | Heating of the solvent and plant matrix with microwaves |
| Typical Solvents | Water, Methanol (B129727), Acetonitrile | Diethyl ether, Hexane | Ethanol (B145695), Methanol |
| Estimated Yield of this compound | Moderate to High (Recovery > 90% in cleanup) | High | High |
| Estimated Purity of Crude Extract | Moderate (requires further purification) | Moderate | Moderate to High |
| Solvent Consumption | Low to Moderate | High | Low |
| Extraction Time | Short (for the SPE step) | Long (hours) | Very Short (minutes)[3] |
| Throughput | High (with automated systems) | Low | High |
| Selectivity | High (depending on the sorbent) | Low | Moderate |
Experimental Protocols
Solid-Phase Extraction (SPE)
This method is often used as a cleanup and concentration step following an initial solvent extraction.
Protocol:
-
Initial Extraction:
-
Homogenize dried and ground Gossypium hirsutum bracts.
-
Extract the homogenized bracts with water.
-
Filter the aqueous extract to remove solid plant material.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing methanol through it, followed by water. This activates the stationary phase.
-
-
Sample Loading:
-
Load the aqueous plant extract onto the conditioned C18 cartridge. This compound and other hydrophobic compounds will be adsorbed onto the C18 stationary phase, while polar compounds will pass through.
-
-
Washing:
-
Wash the cartridge with water or a low percentage of organic solvent to remove any remaining polar impurities.
-
-
Elution:
-
Elute the retained this compound from the cartridge using a small volume of a more non-polar solvent, such as methanol or acetonitrile.
-
-
Analysis:
-
The eluted fraction containing this compound can then be analyzed and quantified using High-Performance Liquid Chromatography (HPLC).
-
Soxhlet Extraction
A classical and exhaustive extraction method.
Protocol:
-
Sample Preparation:
-
Place a known amount of dried and ground Gossypium hirsutum bracts into a thimble.
-
The thimble is then placed into the main chamber of the Soxhlet extractor.
-
-
Extraction Setup:
-
The Soxhlet extractor is placed onto a flask containing the extraction solvent (e.g., diethyl ether or hexane).
-
A condenser is placed on top of the extractor.
-
-
Extraction Process:
-
The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.
-
Once the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.
-
This cycle is allowed to repeat for several hours.
-
-
Concentration and Analysis:
-
After extraction, the solvent is evaporated to concentrate the extract containing this compound.
-
The concentrated extract is then subjected to further purification and analysis by HPLC.
-
Microwave-Assisted Extraction (MAE)
A modern and rapid extraction technique.
Protocol:
-
Sample and Solvent Mixture:
-
Place a known amount of dried and ground Gossypium hirsutum bracts into a microwave-safe extraction vessel.
-
Add a suitable solvent (e.g., ethanol or methanol).
-
-
Microwave Irradiation:
-
Place the vessel in a microwave extractor.
-
Apply microwave irradiation at a set power and for a specific duration (e.g., 500 W for 10 minutes). The temperature and pressure can be monitored and controlled.[4]
-
-
Cooling and Filtration:
-
After irradiation, the vessel is cooled to room temperature.
-
The extract is then filtered to remove the solid plant material.
-
-
Analysis:
-
The filtrate, containing the extracted this compound, is then ready for analysis by HPLC.
-
Visualizations
Experimental Workflow
Caption: Comparative workflow of SPE, Soxhlet, and MAE for this compound extraction.
Potential Anti-Inflammatory Signaling Pathway of this compound
While the specific signaling pathway for this compound is not yet fully elucidated, many sesquiterpenoids exert their anti-inflammatory effects by modulating the NF-κB pathway.[5] The following diagram illustrates this potential mechanism of action.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
References
A Comparative Guide to the Biological Validation of Sesquiterpenoids, with a Focus on Lacinilene C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Biological Activities of Sesquiterpenoids
The following tables summarize the quantitative data for the anti-inflammatory, antibacterial, and cytotoxic activities of several sesquiterpenoids, providing a comparative landscape for this class of compounds.
Table 1: Anti-inflammatory Activity of Selected Sesquiterpenoids
| Compound/Extract | Sesquiterpenoid Class | Assay | Cell Line | IC50 (µM) |
| Nivalenoid A | Germacrane | NO Inhibition | RAW 264.7 | 27.55 |
| Nivalenoid B | Germacrane | NO Inhibition | RAW 264.7 | 53.26 |
| 3-Oxo-8-hydroxyeremophila-1,7(11)-dien-12,8-olide | Eremophilane | NO Inhibition | RAW 264.7 | 6.528 |
| Costunolide | Germacrane | TNF-α Inhibition | Activated Macrophages | 2.05 |
| Curcumin (Positive Control) | - | NO Inhibition | RAW 264.7 | 20.37 ± 0.77 |
Table 2: Antibacterial Activity of Selected Sesquiterpenoids
| Compound/Extract | Sesquiterpenoid Class | Microorganism | MIC (µg/mL) |
| Albocinnamin E | Cadinane | Staphylococcus aureus | 64 |
| Albocinnamin F | Cadinane | Staphylococcus aureus | 64 |
| Pressafonin A | - | Staphylococcus aureus | 4 |
| Pressafonin B | - | Staphylococcus aureus | 8 |
| Eutyscoparin G | Eudesmane | Staphylococcus aureus | 6.3 |
| Eutyscoparin G | Eudesmane | Methicillin-resistant S. aureus | 6.3 |
Table 3: Cytotoxic Activity of Selected Sesquiterpenoids
| Compound | Sesquiterpenoid Class | Cell Line | IC50/CC50/GI50 (µM) |
| Albocinnamin A (isomer 1a) | Cadinane | SW480 (colon cancer) | 19.3 |
| Albocinnamin A (isomer 1a) | MCF-7 (breast cancer) | 33.3 | |
| Albocinnamin B (isomer 1b) | Cadinane | SW480 (colon cancer) | 25.7 |
| Albocinnamin B (isomer 1b) | MCF-7 (breast cancer) | 28.4 | |
| Albocinnamin C | Cadinane | HL-60 (leukemia) | 12.3 |
| Pentalenene Derivative 4 | Pentalenene | PC-3 (prostate cancer) | 2.89 |
| Pentalenene Derivative 5 | Pentalenene | NCI-H23 (lung cancer) | 2.33 |
| Pentalenene Derivative 6 | Pentalenene | HCT-15 (colon cancer) | 1.97 |
| Pentalenene Derivative 8 | Pentalenene | NUGC-3 (stomach cancer) | 2.11 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of new studies.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the potential of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., Lacinilene C or other sesquiterpenoids)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should be left unstimulated (control).
-
Nitrite Quantification:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated group without compound treatment. The IC50 value (the concentration of the compound that inhibits 50% of NO production) can be determined by non-linear regression analysis.
Antibacterial Activity: Microbroth Dilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound, which is the lowest concentration that prevents visible growth of a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Standard antibiotic (positive control)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without the test compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity: MTT Assay
Objective: To assess the cytotoxic effect of a test compound on a specific cell line by measuring cell viability.
Materials:
-
Target cell line (e.g., cancer cell lines or normal cell lines)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 or IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined using a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological validation of natural products like this compound.
Caption: LPS-induced inflammatory pathway in macrophages.
Caption: General experimental workflow for screening natural products.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Lacinilene C
Lacinilene C is a sesquiterpenoid, a class of naturally occurring compounds.[1] While specific toxicity data for this compound is limited, related compounds in the sesquiterpenoid class have been reported to cause a range of adverse health effects. These can include allergic reactions, skin irritation, and gastrointestinal issues.[2][3] Some sesquiterpene lactones have also been associated with genotoxicity.[4][5] Given these potential risks, all handling of this compound should be performed with appropriate personal protective equipment in a controlled laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Protection Type | Equipment Specification | Purpose |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact. Inspect gloves for any signs of degradation before use. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles are recommended. A full-face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. | Protects eyes and face from airborne particles and accidental splashes. |
| Body Protection | A fully buttoned laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required for handling small quantities within a certified chemical fume hood. For larger quantities or if a fume hood is not available, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of airborne particles. | Minimizes the risk of inhaling the compound, which could lead to respiratory irritation or other systemic effects. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step operational plan is critical to ensure the safety of all personnel.
1. Preparation:
- Ensure that a current Safety Data Sheet (SDS) for a similar compound or the general guidelines for handling chemical powders are readily accessible to all personnel involved.
- Verify that the work area, preferably a certified chemical fume hood, is clean and uncluttered.
- Confirm that all necessary PPE is available and in good condition.
- Ensure that an eyewash station and safety shower are easily accessible.
2. Weighing and Handling:
- All manipulations of solid this compound should be conducted within a chemical fume hood to minimize inhalation exposure.
- Use a spatula or other appropriate tools to handle the powder to avoid creating dust.
- Keep the container of this compound closed when not in use.
3. Dissolution:
- When dissolving the compound, add the solvent to the powder slowly and carefully to prevent splashing.
- If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
4. Post-Handling:
- Thoroughly decontaminate the work surface and any equipment used with an appropriate solvent.
- Properly remove and dispose of gloves and any other contaminated disposable PPE.
- Wash hands thoroughly with soap and water after handling is complete.
Emergency and Disposal Plan
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry to the affected area until it has been decontaminated by trained personnel.
-
Waste Disposal: Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all unused this compound and any materials contaminated with it (e.g., weigh paper, pipette tips, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. The solvent should be clearly identified on the label.
-
-
Contaminated PPE:
-
Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste container.
-
-
Disposal Arrangements:
-
Store all hazardous waste in a designated satellite accumulation area.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.
-
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. (1R)-1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone | C15H18O3 | CID 170551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 3. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
